molecular formula C9H18N2 B1469151 1-Cyclobutylpiperidin-3-amine CAS No. 1342397-12-9

1-Cyclobutylpiperidin-3-amine

货号: B1469151
CAS 编号: 1342397-12-9
分子量: 154.25 g/mol
InChI 键: OGSPMLPOTYMZBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Cyclobutylpiperidin-3-amine (CAS 1251139-75-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates two privileged motifs: the piperidine ring and the cyclobutyl group. Piperidine is a fundamental scaffold found in more than twenty classes of pharmaceuticals, including anticancer agents, Alzheimer's disease therapies, and antipsychotics . The cyclobutyl group is increasingly valued in drug design for its unique puckered three-dimensional structure, which can impart favorable properties such as conformational restriction to reduce the entropic penalty of binding, improved metabolic stability , and the ability to fill hydrophobic pockets in target enzymes . The 1,3-disubstituted pattern seen in this compound is a particularly valuable scaffold that can serve as a conformationally restricted alternative to more flexible ethyl or propyl linkers . As a primary amine, the molecule provides a handle for further synthetic elaboration through reactions such as amidation or sulfonylation, making it a valuable building block for constructing more complex molecules. Researchers utilize this compound in the synthesis of potential therapeutic agents, exploring its integration into larger structures designed to interact with biologically relevant targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-cyclobutylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPMLPOTYMZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure of 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-Cyclobutylpiperidin-3-amine

Executive Summary

1-Cyclobutylpiperidin-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique three-dimensional structure, combining a flexible piperidine core with a rigid cyclobutyl group, offers a compelling scaffold for engaging with complex biological targets. This guide provides an in-depth exploration of its chemical structure, delineates robust synthetic strategies, details methods for its comprehensive spectroscopic characterization, and discusses its application as a key intermediate in the development of novel therapeutic agents. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and process development scientists aiming to leverage this valuable synthon in their drug discovery programs.

Introduction: The Strategic Value of the Cyclobutylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and natural products.[1] Its chair-like conformation allows for precise vectorial presentation of substituents into three-dimensional space, a critical feature for optimizing ligand-receptor interactions. The introduction of a cyclobutyl group onto the piperidine nitrogen serves a dual purpose: it introduces steric bulk and a degree of lipophilicity while maintaining a defined conformational posture. This N-substitution can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as metabolic stability and receptor binding affinity.

Specifically, the 3-amino substitution pattern provides a crucial handle for further chemical elaboration, enabling the construction of amides, sulfonamides, and other functional groups essential for targeting a wide array of proteins. As such, 1-cyclobutylpiperidin-3-amine, particularly its chiral enantiomers, has emerged as a high-value intermediate for crafting sophisticated molecular architectures.[2]

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The structure of 1-Cyclobutylpiperidin-3-amine combines the features of a secondary aliphatic amine (within the piperidine ring), a tertiary amine (the N-cyclobutyl group), and a primary amine at the 3-position.

Caption: 2D Chemical Structure of 1-Cyclobutylpiperidin-3-amine.

Table 1: Physicochemical Properties of 1-Cyclobutylpiperidin-3-amine

PropertyValueSource / Method
Molecular Formula C₉H₁₈N₂-
Molecular Weight 154.25 g/mol Calculated
Monoisotopic Mass 154.146999 DaCalculated
XLogP3 (Predicted) 1.2PubChem Prediction
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from N atoms)Calculated
Rotatable Bond Count 2Calculated
pKa (Predicted) ~10.5 (most basic N)ACD/Labs Prediction

Synthesis Strategies: A Field-Proven Perspective

The synthesis of 1-cyclobutylpiperidin-3-amine can be approached from several angles. The choice of route is often dictated by the desired stereochemistry, scale, and availability of starting materials. As a Senior Application Scientist, my focus is on robustness, scalability, and efficiency.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available precursors. The key disconnections are the C-N bonds formed during the N-alkylation and the installation of the amine.

retrosynthesis cluster_0 Disconnection A: N-Alkylation cluster_1 Disconnection B: Reductive Amination target 1-Cyclobutylpiperidin-3-amine intermediate_A1 3-Aminopiperidine (Protected) target->intermediate_A1 intermediate_A2 Cyclobutanone target->intermediate_A2 intermediate_B1 1-Cyclobutyl-3-piperidone target->intermediate_B1 intermediate_B2 Ammonia Source target->intermediate_B2

Caption: Retrosynthetic analysis of 1-Cyclobutylpiperidin-3-amine.

Synthetic Route: N-Alkylation of a Protected 3-Aminopiperidine

This is a highly reliable and frequently employed strategy, particularly for accessing specific enantiomers. The synthesis hinges on the reductive amination of cyclobutanone with a protected 3-aminopiperidine intermediate. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is critical to prevent undesired N-alkylation at the more nucleophilic 3-amino position.

Workflow Diagram: N-Alkylation Route

synthesis_workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start Racemic 3-Aminopiperidine reagent1 Boc₂O, DCM product1 (rac)-tert-butyl piperidin-3-ylcarbamate start->product1 reagent1->product1 reagent2 1. Cyclobutanone 2. NaBH(OAc)₃ product2 (rac)-tert-butyl (1-cyclobutylpiperidin-3-yl)carbamate product1->product2 reagent2->product2 reagent3 HCl in Dioxane or TFA final_product 1-Cyclobutylpiperidin-3-amine product2->final_product reagent3->final_product

Caption: Synthetic workflow via N-alkylation of protected 3-aminopiperidine.

Experimental Protocol: Synthesis of (rac)-1-Cyclobutylpiperidin-3-amine

  • Step 1: Protection of racemic 3-aminopiperidine.

    • To a solution of racemic 3-aminopiperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.[2]

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the solvent under reduced pressure to yield (rac)-tert-butyl piperidin-3-ylcarbamate, which can often be used in the next step without further purification.

  • Step 2: Reductive Amination with Cyclobutanone.

    • Dissolve the crude product from Step 1 (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent for the in-situ formed iminium ion, preventing over-reduction of the ketone.

    • Stir the reaction for 12-24 hours until completion.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield (rac)-tert-butyl (1-cyclobutylpiperidin-3-yl)carbamate.

  • Step 3: Boc Deprotection.

    • Dissolve the purified product from Step 2 in a solvent such as dioxane or DCM.

    • Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-4 hours, monitoring for the evolution of CO₂ gas and the consumption of starting material.

    • Concentrate the solvent under reduced pressure. If HCl was used, the dihydrochloride salt is obtained. To obtain the free base, dissolve the residue in water, basify with NaOH to pH > 12, and extract with an organic solvent.

    • Dry and concentrate the organic extracts to yield the final product, 1-cyclobutylpiperidin-3-amine.

Chiral Synthesis Considerations

For pharmaceutical applications, obtaining a single enantiomer is paramount.[2]

  • Classical Resolution: The racemic Boc-protected intermediate can be resolved using a chiral acid (e.g., (L)-Mandelic acid or tartaric acid derivatives) to form diastereomeric salts that can be separated by crystallization.[2]

  • Asymmetric Biocatalysis: A more modern and "greener" approach involves using enzymes like transaminases on an N-protected 3-piperidone precursor. This can provide high enantiomeric excess in fewer steps.[2]

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.

analysis_workflow cluster_data Spectroscopic Techniques cluster_validation Data Interpretation & Validation start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (LC-MS, HRMS) start->ms structure_confirm Structural Confirmation nmr->structure_confirm purity_check Purity Assessment (HPLC, NMR Integration) nmr->purity_check ir->structure_confirm ms->structure_confirm final Verified Structure & Purity >95% structure_confirm->final purity_check->final

Caption: Logical workflow for spectroscopic analysis and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of distinct proton environments, their integration (ratio), and coupling patterns. Key signals for 1-cyclobutylpiperidin-3-amine are expected in the regions listed below. The N-H protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[3] This signal will disappear upon a D₂O shake, confirming its identity.[3]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, confirming its asymmetry. Carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield.[3]

Table 2: Predicted NMR Chemical Shifts (in CDCl₃, ppm)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Features
-NH₂ 1.5 - 2.5 (broad s, 2H)-Disappears with D₂O exchange
Piperidine CH-NH₂ 2.8 - 3.2 (m, 1H)48 - 52Deshielded proton at chiral center
Cyclobutyl CH-N 2.5 - 2.9 (m, 1H)60 - 65Deshielded by tertiary amine N
Piperidine CH₂-N 2.2 - 2.8 (m, 4H)50 - 58Protons alpha to piperidine N
Other CH, CH₂ 1.2 - 2.2 (m, 10H)18 - 40Overlapping signals from both rings
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups.

  • N-H Stretch: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. This is a definitive feature distinguishing it from a secondary or tertiary amine.[4]

  • C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • N-H Bend: An NH₂ scissoring absorption is expected around 1550-1650 cm⁻¹.[3]

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Primary Amine) 3350 - 3450 (two bands)Medium, Sharp
C-H Stretch (Aliphatic) 2850 - 2960Strong
N-H Bend (Scissoring) 1550 - 1650Medium
C-N Stretch 1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 154. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight, which is consistent with our structure.[4]

  • Fragmentation: Alkylamines undergo a characteristic α-cleavage.[4] The most likely fragmentation pathway involves the loss of a propyl radical from the piperidine ring or cleavage of the cyclobutyl ring, leading to resonance-stabilized nitrogen-containing cations. A prominent base peak is expected at m/z corresponding to the loss of the largest alkyl substituent from the nitrogen atom.

Applications in Drug Discovery

1-Cyclobutylpiperidin-3-amine is not an end-product but a versatile starting point. Its value lies in its role as a key intermediate for building more complex molecules with therapeutic potential. The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS), and derivatives have been investigated for their effects on dopamine and serotonin receptors.[5] Furthermore, cyclobutyl amine derivatives have been explored as modulators of histamine H₃ receptors, which are implicated in memory, cognition, and neurological processes.[6] The 3-amino group serves as an ideal attachment point for pharmacophores that drive potency and selectivity for specific biological targets.

Conclusion

1-Cyclobutylpiperidin-3-amine represents a strategically important scaffold for contemporary drug discovery. A comprehensive understanding of its synthesis, purification, and detailed analytical characterization is essential for its effective implementation in research and development. The robust synthetic protocols, rooted in well-established reductive amination chemistry, allow for reliable access to this building block. Its structure can be unambiguously confirmed through a synergistic application of NMR, IR, and mass spectrometry. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of intermediates like 1-cyclobutylpiperidin-3-amine in crafting the next generation of therapeutics is set to expand.

References

  • A Comparative Guide to the Synthetic Routes of (R)-1-Cyclobutylpiperidin-3-amine. (2025). BenchChem.
  • 1-BOC-3-Aminopiperidine.
  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (CN101565397B).
  • Gardarsdottir, H.
  • 1-Benzylpiperidin-3-amine dihydrochloride. Smolecule.
  • 4-N-BOC-Aminopiperidine. LookChem.
  • Cyclobutyl amine derivatives. (EP1888523B1).
  • Piperidin-3-amine.
  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.
  • (R)-1-Boc-3-Aminopiperidine. ChemicalBook.
  • Method for synthesizing 1-BOC-3-piperidone. (CN103304472A).
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Piperidine. Wikipedia.
  • McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-cyclobutyl-3-aminopiperidine: A Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-cyclobutyl-3-aminopiperidine, a key heterocyclic building block for drug discovery and development. Recognizing the limited availability of direct experimental data for this specific molecule, this document serves as both a predictive overview and a practical guide for its empirical characterization. We delve into the critical parameters of acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, detailing their profound impact on pharmacokinetic and pharmacodynamic profiles. This guide is structured to provide researchers, scientists, and drug development professionals with the theoretical underpinnings, predictive insights, and robust, step-by-step experimental protocols necessary to fully characterize N-cyclobutyl-3-aminopiperidine and similar novel chemical entities. By integrating established analytical methodologies with predictive science, we offer a self-validating framework for assessing this compound's potential as a valuable scaffold in medicinal chemistry.

Introduction: The Strategic Value of the N-cyclobutyl-3-aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its saturated, three-dimensional structure allows for precise vectorial exit points for substituents, enabling chemists to explore chemical space effectively. The 3-amino substitution provides a crucial handle for introducing a wide array of functional groups, making 3-aminopiperidine a versatile starting material.

The introduction of an N-cyclobutyl group is a strategic decision in drug design. This small, non-polar carbocycle can significantly influence a molecule's properties. It can enhance metabolic stability by blocking N-dealkylation pathways, increase lipophilicity to improve membrane permeability, and provide a rigid conformational constraint that can optimize binding to a biological target. The synthesis of such N-substituted piperidines is commonly achieved through methods like reductive amination of a piperidone or direct N-alkylation of the parent amine.[1][2]

Given the strategic importance of this scaffold, a thorough understanding of its fundamental physicochemical properties is paramount for any drug discovery program. These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a drug candidate. This guide will therefore focus on the three most critical parameters: pKa, logP, and solubility.

Acidity and Ionization State: The pKa of N-cyclobutyl-3-aminopiperidine

The acid dissociation constant, or pKa, dictates the extent of a molecule's ionization at a given pH. For a basic compound like N-cyclobutyl-3-aminopiperidine, the pKa refers to the equilibrium constant for the dissociation of its protonated (conjugate acid) form. This parameter is critical as the ionization state affects solubility, cell membrane permeability, and target binding.[3]

Theoretical Considerations and Predictive Analysis

N-cyclobutyl-3-aminopiperidine possesses two basic nitrogen atoms: the exocyclic primary amine at the 3-position and the endocyclic tertiary amine of the piperidine ring.

  • 3-Amino Group: The primary amine is expected to be the less basic of the two, analogous to other 3-aminopiperidine structures.

  • 1-Piperidine Nitrogen (Tertiary Amine): This is the more basic center. The pKa of the parent (R)-3-aminopiperidine is predicted to be around 10.49.[4] The introduction of the N-cyclobutyl group is expected to slightly increase the basicity (and thus the pKa) of this nitrogen. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen, making its lone pair more available for protonation. While N-alkylation can sometimes lead to complex effects on basicity due to solvation changes, for a simple alkyl group like cyclobutyl, a modest increase in pKa is the most probable outcome.[5]

Therefore, we can predict two pKa values for this molecule, with the piperidine nitrogen having a pKa likely in the range of 10.5 - 11.0 . The primary amine will have a lower pKa.

In Silico pKa Prediction

A plethora of computational tools are available to predict pKa values, which are invaluable in the early stages of drug discovery.[6] These tools utilize various algorithms, including those based on empirical data, quantitative structure-property relationships (QSPR), and quantum mechanics.[7][8]

Table 1: Commonly Used In Silico pKa Prediction Tools

Tool/Software Methodology Source
ACD/pKa DB Fragment-based, empirical database ACD/Labs
Marvin Empirical and quantum mechanics-based methods ChemAxon[9]
MoKa GRID molecular interaction field descriptors Molecular Discovery[10]

| PROPKA | Empirical method, primarily for proteins but can be applied to small molecules | Jensen Group[11] |

Running the structure of N-cyclobutyl-3-aminopiperidine through such programs would provide a rapid, initial estimate of its pKa values, guiding subsequent experimental design.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[3][12] The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Objective: To experimentally determine the pKa value(s) of N-cyclobutyl-3-aminopiperidine.

Materials:

  • N-cyclobutyl-3-aminopiperidine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a precise amount of N-cyclobutyl-3-aminopiperidine to prepare a solution of known concentration (e.g., 1 mM) in a defined volume of 0.15 M KCl solution.[13]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 2-3) by adding a small amount of 0.1 M HCl to ensure the compound is fully protonated.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.[3]

  • Titration: Begin stirring at a constant, gentle rate. Add the titrant (0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.[13] Continue this process until the pH reaches the alkaline range (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point(s) will correspond to the peak(s) on the first derivative plot.

    • The pKa is the pH at the half-equivalence point. This is the point on the titration curve where half of the volume of titrant required to reach the equivalence point has been added.[14] For a diprotic base, two equivalence points and two half-equivalence points will be observed.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Prepare 1 mM Sample in 0.15 M KCl Adjust Adjust to pH ~2 with 0.1 M HCl Prep->Adjust Titrate Titrate with 0.1 M NaOH in small increments Adjust->Titrate Record Record pH and Volume after each addition Titrate->Record Stabilize Record->Titrate Repeat Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Equiv Identify Equivalence Point (Peak of Derivative) Derivative->Equiv pKa Determine pKa (pH at 1/2 Equiv. Volume) Equiv->pKa

Figure 1: Workflow for pKa determination via potentiometric titration.

Lipophilicity: The Partition Coefficient (logP) of N-cyclobutyl-3-aminopiperidine

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME properties. It is most commonly quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithmic form, logP, is universally used. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH (e.g., physiological pH 7.4) and accounts for the partitioning of both neutral and ionized species.

Theoretical Considerations and Predictive Analysis

The introduction of the N-cyclobutyl group is expected to significantly increase the lipophilicity of the 3-aminopiperidine core. The parent 3-aminopiperidine is a small, polar molecule with two amine groups, suggesting a low, likely negative, logP value. The addition of the four-carbon cyclobutyl ring introduces a substantial non-polar, hydrophobic surface area.

  • Reference Point: The computed XLogP3 for N-Boc-3-aminopiperidine is 0.7.[3] The Boc group is also lipophilic.

  • Prediction: The cyclobutyl group is a hydrocarbon moiety and will contribute positively to the logP value. We can estimate the contribution of a cyclobutyl group to be roughly equivalent to four methylene (-CH2-) groups. Each methylene group typically adds ~0.5 to the logP value. Therefore, we can predict that the logP of N-cyclobutyl-3-aminopiperidine will be significantly higher than that of 3-aminopiperidine, likely falling in the logP range of 1.5 - 2.5 , a range often considered optimal for oral drug absorption.[15]

In Silico logP Prediction

Computational logP prediction is a standard practice in early drug discovery. Various algorithms exist, primarily falling into two categories: atom-based and fragment-based methods.

Table 2: Commonly Used In Silico logP Prediction Algorithms

Algorithm Description Example Tools
Atom-based (e.g., ALOGP) Sums the contributions of individual atoms, often with corrections for their environment. SwissADME, Molinspiration[1]
Fragment-based (e.g., ClogP) Sums the contributions of predefined molecular fragments derived from experimental data.[16] BIOVIA, ChemDraw

| Hybrid (e.g., XLOGP3) | Combines atom-based methods with correction factors for intramolecular interactions. | PubChem[2] |

Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[17][18]

Objective: To experimentally determine the n-octanol/water partition coefficient (logP) of N-cyclobutyl-3-aminopiperidine.

Materials:

  • N-cyclobutyl-3-aminopiperidine sample

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for 24 hours. Allow the phases to separate completely before use. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 mol/L.[18]

  • Partitioning:

    • Add a known volume of the n-octanol phase and the aqueous phase to a centrifuge tube (e.g., 5 mL of each).

    • Add a small, known amount of the compound's stock solution.

    • Cap the tube tightly and shake vigorously for at least 5-10 minutes at a constant temperature (e.g., 25 °C).

  • Phase Separation: Centrifuge the tubes at a sufficient speed and duration to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface.

    • Determine the concentration of the compound in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV). A calibration curve in each phase should be prepared.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

    • P = Coctanol / Caqueous

    • logP = log10(P)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sat Pre-saturate n-Octanol and Water Mix Combine Phases and Compound in Tube Sat->Mix Stock Prepare Compound Stock Solution Stock->Mix Shake Shake Vigorously to Reach Equilibrium Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Aliquots from Each Phase Centrifuge->Sample Quantify Quantify Concentration (e.g., HPLC-UV) Sample->Quantify Calc Calculate P = [Octanol] / [Aqueous] Quantify->Calc logP logP = log10(P) Calc->logP

Figure 2: Workflow for logP determination via the Shake-Flask Method.
Alternative Protocol: logP Determination by HPLC

For higher throughput, logP can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[19] This method correlates a compound's retention time on a C18 column with the known logP values of a set of standard compounds. It is a faster, more resource-sparing method, though it is an indirect measurement.[4][20]

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water or an aqueous buffer at a given temperature. It is a fundamental property that directly impacts drug absorption from the gastrointestinal tract.[21] Poor solubility is a major cause of failure for drug candidates. Solubility can be measured under two different conditions:

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This mimics the conditions of many high-throughput screening assays.[22]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer, determined over a longer incubation period. This is more relevant for formulation and development.[23]

Theoretical Considerations and Predictive Analysis

N-cyclobutyl-3-aminopiperidine has features that both promote and hinder aqueous solubility.

  • Favorable Factors: The two amine groups are polar and capable of hydrogen bonding with water. At physiological pH (7.4), the highly basic piperidine nitrogen will be predominantly protonated, forming a charged species (a cation) which is generally much more soluble in water than its neutral form.

  • Unfavorable Factors: The cyclobutyl group is hydrophobic and will decrease water solubility compared to the parent 3-aminopiperidine.

The overall solubility will be a balance of these factors and will be highly pH-dependent. Solubility will be lowest at high pH (where both amines are neutral) and highest at acidic pH (where both amines are protonated). The solubility of the related N-Boc-3-aminopiperidine is described as "slightly soluble in water" or "immiscible with water," which is consistent with the presence of the large, greasy Boc group.[13][24] We predict that N-cyclobutyl-3-aminopiperidine will exhibit moderate, pH-dependent aqueous solubility .

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility and is considered the benchmark for this property.

Objective: To determine the thermodynamic aqueous solubility of N-cyclobutyl-3-aminopiperidine.

Materials:

  • Solid N-cyclobutyl-3-aminopiperidine

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials or microcentrifuge tubes

  • Shaker/incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Filtration device (e.g., syringe filters or filter plates, 0.45 µm pore size)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker/incubator. Agitate the samples at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[22]

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant and filter it immediately to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS/MS) with a proper calibration curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer at that temperature, typically reported in µg/mL or µM.

Summary of Physicochemical Properties

The following table summarizes the known, predicted, and analogous data for N-cyclobutyl-3-aminopiperidine. This serves as a quick reference for researchers, with the understanding that predicted values should be confirmed experimentally using the protocols detailed herein.

Table 3: Summary of Physicochemical Properties

Property 3-Aminopiperidine (Parent) N-Boc-3-aminopiperidine (Analog) N-cyclobutyl-3-aminopiperidine (Target) Significance in Drug Discovery
Molecular Formula C₅H₁₂N₂ C₁₀H₂₀N₂O₂ C₉H₁₈N₂ Defines molecular weight and elemental composition.
Molecular Weight 100.16 g/mol [4] 200.28 g/mol [3] 154.26 g/mol (Calculated) Influences diffusion, permeability; generally <500 Da is preferred.
pKa (Predicted) ~10.49[4] ~10.35[13] ~10.5 - 11.0 (Piperidine N) Governs ionization, impacting solubility, absorption, and target binding.
logP (Predicted) Low (likely < 0) 0.7 (XLogP3)[3] ~1.5 - 2.5 Measures lipophilicity; critical for membrane permeability and ADME.

| Aqueous Solubility | High (expected) | Slightly soluble/immiscible[13][24] | Moderate, pH-dependent (Predicted) | Essential for absorption and achieving therapeutic concentrations. |

Conclusion

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

  • YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 9). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • PubMed Central. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. Retrieved from [Link]

  • protocols.io. (2024, September 24). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2023, March 30). Benchmarking In Silico Tools for Cysteine pKa Prediction. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • PubMed Central. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ResearchGate. (2015, August 7). ACD/Log P method description. Retrieved from [Link]

  • SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • ResearchGate. (2015, August 9). ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media*. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • ACS Publications. (2024, December 30). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubMed Central. (2018, December 14). JPlogP: an improved logP predictor trained using predicted data. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). Retrieved from [Link]

  • bioRxiv. (2024, July 30). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. Retrieved from [Link]

  • PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • PubMed Central. (2018, May 2). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]

  • PubMed Central. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). Retrieved from [Link]

  • ResearchGate. (2024, September 23). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

pKa values of 1-Cyclobutylpiperidin-3-amine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Physicochemical Profiling of 1-Cyclobutylpiperidin-3-amine

Executive Summary: The Dual-Amine Challenge In medicinal chemistry, 1-Cyclobutylpiperidin-3-amine represents a "privileged scaffold"—a structural motif frequently appearing in GPCR ligands (e.g., H3 antagonists, chemokine receptor modulators) and enzyme inhibitors (e.g., DPP-4). However, its physicochemical behavior is dominated by the interplay between two ionization centers: the sterically constrained tertiary ring nitrogen and the exocyclic primary amine.

Understanding the specific pKa values of this molecule is not merely an academic exercise; it is the determinant factor for blood-brain barrier (BBB) penetration , hERG liability , and lysosomal trapping . This guide dissects the ionization profile of this scaffold, providing estimated values derived from structure-activity relationships (SAR) and detailing the gold-standard protocols for experimental validation.

Part 1: Theoretical Framework & Predicted Values[1]

Structural Analysis & Electronic Effects

The molecule contains two basic centers. Their basicity is modulated by solvation effects and electrostatic repulsion .

  • N1 (Tertiary Ring Amine): The cyclobutyl group is electron-donating (+I effect), theoretically increasing basicity. However, the ring strain and steric bulk of the cyclobutyl group hinder the organization of water molecules around the protonated nitrogen. This steric hindrance to solvation typically lowers the pKa of N-cyclobutyl derivatives compared to their N-methyl or N-ethyl analogs.

  • N3 (Exocyclic Primary Amine): This amine is less sterically hindered and more accessible to solvent. In 1,3-diamines, the protonation of one nitrogen significantly depresses the pKa of the second due to electrostatic repulsion (

    
     units).
    
Quantitative Profiling (Estimated vs. Analog Data)

Since exact experimental values for this specific CAS are rarely public, the following values are synthesized from high-fidelity analog data (e.g., 1-isopropylpiperidin-3-amine, 1-methylpiperidin-3-amine).

ParameterEstimated ValueConfidenceRationale
pKa₁ (Most Basic) 9.9 ± 0.3 HighLikely the primary amine (N3) . Unhindered solvation dominates.
pKa₂ (Less Basic) 8.4 ± 0.4 MediumThe tertiary amine (N1) . Suppressed by the cationic charge at N3 and cyclobutyl steric bulk.
Isoelectric Point (pI) ~9.15HighAverage of pKa₁ and pKa₂.
LogP (Neutral) 1.8 - 2.1MediumCyclobutyl adds lipophilicity (+0.4 LogP vs. Isopropyl).
LogD (pH 7.4) -0.8 to -0.2HighMolecule is >99% ionized (dication/monocation) at physiological pH.

Critical Insight: At physiological pH (7.4), this molecule exists primarily as a dication (


)  or a highly solvated monocation (

)
. This creates a significant barrier for passive diffusion across the BBB unless active transport is utilized.

Part 2: Ionization Micro-species & Pathway

The following diagram illustrates the protonation equilibrium. Note that while the primary amine is likely the first to protonate (highest pKa), the micro-species equilibrium is dynamic.

IonizationPathway cluster_pH Physiological Relevance Neutral Neutral Species (B) Lipophilic, Permeable Mono Monocation (BH+) Major Species at pH 9-10 (Proton likely at N3) Neutral->Mono Mono->Neutral pKa1 ≈ 9.9 (Primary N deprotonates) Di Dication (BH2++) Major Species at pH < 8 (Both N1 and N3 protonated) Mono->Di Di->Mono pKa2 ≈ 8.4 (Ring N deprotonates) pH74 At pH 7.4: ~95% Dication ~5% Monocation <0.1% Neutral

Figure 1: Protonation cascade of 1-Cyclobutylpiperidin-3-amine. The transition from dication to monocation occurs near the physiological pH threshold, making pKa2 the critical modulator of biological activity.

Part 3: Medicinal Chemistry Implications[2][3][4][5]

Solubility vs. Permeability Paradox
  • Solubility: Excellent. The dicationic nature at pH < 7 ensures high aqueous solubility, simplifying formulation (e.g., as a dihydrochloride salt).

  • Permeability: Poor passive diffusion. The high ionization fraction at pH 7.4 suggests low oral bioavailability unless the cyclobutyl group provides enough "lipophilic masking" to facilitate ion-pair transport.

  • Strategy: To improve permeability, medicinal chemists often acylate the primary amine (converting it to an amide), effectively removing one basic center and lowering the pKa of the ring nitrogen via electron withdrawal.

hERG Liability

Basic amines with pKa > 8.0 and a lipophilic tail (like a cyclobutyl or benzyl group) are classic pharmacophores for hERG channel blockade.

  • Risk: Moderate to High.

  • Mitigation: Reduce the pKa of the ring nitrogen to < 7.0 by adding electron-withdrawing groups (e.g., fluorines) to the piperidine ring or the cyclobutyl motif.

Lysosomotropism

Basic amines accumulate in acidic organelles (lysosomes, pH ~4.5) via ion trapping .

  • Mechanism: The neutral species permeates the lysosomal membrane, becomes protonated (dicationic) inside, and cannot exit.

  • Consequence: High Volume of Distribution (

    
    ) and potential phospholipidosis toxicity.
    

Part 4: Experimental Protocol (Validation)

Do not rely solely on predictions. The following protocol uses Potentiometric Titration (the Gold Standard) to resolve the overlapping pKa values.

Methodology: Potentiometric Titration (Sirius T3 / GLpKa)

Objective: Determine macro-pKa values by monitoring pH change upon addition of titrant.

Reagents:

  • Analyte: 1-Cyclobutylpiperidin-3-amine dihydrochloride (>98% purity).

  • Titrant: 0.5 M KOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed water (co-solvent methanol may be needed if LogP > 2, but likely unnecessary here).

Workflow Diagram:

ExperimentalProtocol Step1 Sample Prep Dissolve 3-5 mg of sample in 10 mL 0.15 M KCl. Step2 Acidification Add 0.5 M HCl to lower pH to ~2.0. Ensure full protonation (BH2++). Step1->Step2 Step3 Titration Loop Add 0.5 M KOH micro-doses. Wait for electrode stability (<0.5 mV/s). Step2->Step3 Step3->Step3 Repeat pH 2 -> 12 Step4 Data Acquisition Record pH vs. Volume. Capture 2 inflection points. Step3->Step4 Step5 Bjerrum Plot Analysis Calculate n_H (average protons bound). Derive pKa1 and pKa2. Step4->Step5

Figure 2: Potentiometric titration workflow for diamine pKa determination.

Data Analysis (The Bjerrum Plot)

For a diamine, you will observe two buffer regions.

  • Calculate

    
     (Average proton number): 
    
    
    
    
  • Curve Fitting: Fit the

    
     vs. pH curve using non-linear regression (e.g., Refinement Pro software) to extract pKa values.
    
  • Quality Control: Ensure the "Difference Plot" (theoretical vs. experimental titration curve) shows residuals < 0.5%.

Part 5: References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa methodology). Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Statistical analysis of pKa in drug banks). Link

  • PubChem Compound Summary. (2024). Piperidin-3-amine.[1][2][3][4] National Center for Biotechnology Information. (Source for analog physicochemical data). Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Classic reference for piperidine/amine dissociation constants).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Guide on LogD and pKa implications in MedChem). Link

Sources

Technical Guide: Physicochemical Profiling of 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity and ionization profile of 1-Cyclobutylpiperidin-3-amine (CAS: 54012-73-6). As a diamine scaffold featuring both a tertiary ring nitrogen and an exocyclic primary amine, this molecule exhibits complex pH-dependent partitioning behavior.

While the intrinsic lipophilicity (LogP) of the neutral species is moderate (estimated ~1.2–1.5), the effective lipophilicity (LogD


) is significantly lower due to dual protonation at physiological pH. This guide details the structural causality of these properties and provides validated experimental protocols (OECD 122/117) for their determination, essential for researchers utilizing this motif in GPCR or kinase inhibitor design.

Molecular Architecture & Ionization Dynamics

Structural Baseline

The molecule consists of a piperidine ring substituted at the 3-position with a primary amine (-NH


) and N-alkylated at the 1-position with a cyclobutyl group.
  • Core Scaffold: 3-Aminopiperidine (highly polar).

  • Lipophilic Modulator: Cyclobutyl group (adds steric bulk and lipophilicity without the entropic penalty of a flexible n-butyl chain).

  • Chirality: The C3 position is chiral. While LogP is achiral, the pKa values of the enantiomers are identical in an achiral environment.

Ionization Profile (pKa)

Understanding LogP for this molecule is impossible without first defining its ionization. 1-Cyclobutylpiperidin-3-amine is a di-basic compound.

  • 
     (Ring Nitrogen):  The tertiary amine typically exhibits a pKa of ~9.0 – 9.8 . The cyclobutyl group provides steric shielding but remains electron-donating.
    
  • 
     (Exocyclic Amine):  The primary amine at C3 typically exhibits a pKa of ~9.5 – 10.2 .
    

Physiological State: At blood pH (7.4), both nitrogen centers are predominantly protonated. The molecule exists primarily as a dication , with a minor fraction as a monocation. The neutral species is negligible (<0.1%).

Visualization: Ionization Equilibrium

The following diagram illustrates the protonation states that dictate the difference between LogP and LogD.

IonizationPath cluster_legend Physiological Relevance Dication Dication (H2L++) pH < 8.0 Dominant at pH 7.4 Monocation Monocation (HL+) pH ~ 9.5 Transitional Species Dication->Monocation -H+ (pKa1 ~9.2) Monocation->Dication +H+ Neutral Neutral (L) pH > 11.0 Lipophilic Species Monocation->Neutral -H+ (pKa2 ~10.0) Neutral->Monocation +H+

Caption: Protonation cascade of 1-Cyclobutylpiperidin-3-amine. At physiological pH, the dicationic form dominates, severely limiting passive membrane diffusion despite the lipophilic cyclobutyl group.

Lipophilicity Profile: LogP vs. LogD[1][2][3][4][5][6][7]

The distinction between Intrinsic Lipophilicity (LogP) and Effective Distribution Coefficient (LogD) is the single most critical factor for this molecule.

Predicted Values (Consensus Model)
ParameterEstimated ValueDescription
LogP (Neutral) 1.3 ± 0.3 Partitioning of the uncharged species. The cyclobutyl group pushes this into the positive range (lipophilic).
LogD (pH 7.4) -1.5 to -0.5 Effective partitioning in blood. The dicationic nature forces the molecule into the aqueous phase.
LogD (pH 10.0) 0.8 ± 0.2 At basic pH, the monocation/neutral equilibrium shifts, increasing lipophilicity.
The "Lipophilicity Cliff"

Researchers often overestimate the permeability of this scaffold by looking at CLogP (calculated LogP). Because the molecule is >99% ionized at pH 7.4, the LogD is 2–3 log units lower than the LogP .

  • Implication: As a free base, it is permeable. As a salt in the bloodstream, it has low passive permeability unless active transport is involved.

  • Cyclobutyl Role: The cyclobutyl group is critical here. Without it (i.e., 3-aminopiperidine), the LogD would be deeply negative (~-3.0), making it strictly impermeable. The cyclobutyl raises the baseline lipophilicity enough that the small fraction of neutral species might allow slow permeation.

Experimental Determination Protocols

For this specific molecule, standard shake-flask methods (OECD 107) are not recommended due to the high pKa values (requiring very high pH to achieve neutrality) and the potential for emulsion formation with amines.

Protocol A: Potentiometric Titration (OECD 122) - The Gold Standard

This method is self-validating because it simultaneously determines pKa and LogP, ensuring the ionization model matches the partitioning data.

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Octanol (water-saturated).[1]

  • Ionic Strength Adjuster (0.15 M KCl).

  • Inert Gas (Argon/Nitrogen) to prevent carbonate formation.

Workflow:

  • Calibration: Calibrate the electrode (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Aqueous Titration (pKa): Dissolve 3–5 mg of the sample in 20 mL of 0.15 M KCl. Titrate from pH 2.0 to pH 12.0 using KOH.

    • Output: Precise pKa values.[2]

  • Dual-Phase Titration (LogP): Repeat the titration, but add a known volume of water-saturated octanol (e.g., 5 mL) to the vessel.

    • Mechanism:[3][4][5] As the pH rises and neutral species form, they partition into the octanol, shifting the apparent pKa curve.

    • Calculation: The shift in the titration curve (

      
      ) is mathematically directly related to LogP.
      

Self-Validation Check: If the calculated LogP varies significantly depending on the octanol:water ratio used, the substance may be aggregating or forming ion-pairs (common with diamines).

Protocol B: RP-HPLC Estimation (OECD 117) - High Throughput

Suitable for rapid screening but requires specific modifications for basic amines to prevent peak tailing.

Reagents:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase: Methanol/Buffer (pH 7.4 phosphate buffer). Crucial: Add 0.1% Decylamine or Triethylamine as a silanol blocker to prevent the diamine from sticking to the column silica.

  • Reference Standards: Benzylamine, Pyridine, Aniline (structurally similar amines).

Workflow:

  • Dead Time (

    
    ):  Measure using Sodium Nitrate or Uracil.
    
  • Retention Time (

    
    ):  Inject standards and the test compound (1-Cyclobutylpiperidin-3-amine).
    
  • Calculation:

    
    
    
    
    
    (Where
    
    
    and
    
    
    are derived from the calibration curve of standards).

ExperimentalWorkflow Start Start: 1-Cyclobutylpiperidin-3-amine Sample Decision Select Method Start->Decision Potentiometric Potentiometric Titration (OECD 122) (High Accuracy) Decision->Potentiometric HPLC RP-HPLC (OECD 117) (High Throughput) Decision->HPLC StepP1 1. Aqueous Titration (Determine pKa) Potentiometric->StepP1 StepP2 2. Octanol/Water Titration (Determine LogP) StepP1->StepP2 ResultP Output: pKa1, pKa2, LogP, LogD profile StepP2->ResultP StepH1 1. C18 Column + Amine Blocker HPLC->StepH1 StepH2 2. Measure k' vs Standards StepH1->StepH2 ResultH Output: LogD (at specific pH only) StepH2->ResultH

Caption: Decision tree for experimental determination. Potentiometric titration is preferred for this diamine to capture the full ionization profile.

Biopharmaceutical Implications[3]

Blood-Brain Barrier (BBB) Penetration
  • Challenge: The BBB generally excludes polar dications. With a LogD

    
     < 0, this molecule is unlikely to cross the BBB via passive diffusion efficiently.
    
  • Strategy: If CNS penetration is required, the primary amine (C3) is often capped (e.g., amide formation) or the molecule is used as a prodrug.

Lysosomal Trapping
  • Mechanism: Basic amines with pKa > 8.0 and moderate lipophilicity (LogP > 1) are prone to lysosomal trapping.

  • Prediction: 1-Cyclobutylpiperidin-3-amine is a high-risk candidate for lysosomotropism . It diffuses into cells, enters the acidic lysosome (pH ~5), becomes fully protonated (dication), and is unable to diffuse back out. This can lead to high volume of distribution (

    
    ) and potential phospholipidosis.
    
Solubility
  • Advantage: The dicationic nature ensures excellent aqueous solubility at physiological pH. Formulation in saline is typically straightforward without the need for co-solvents (DMSO/PEG).

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 122 : Partition Coefficient (n-octanol/water): pH-Metric Method for Ionisable Substances.[6] OECD Publishing, Paris.

  • OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[7][1][6] OECD Publishing, Paris. [1]

  • Avdeef, A. (2003).[8] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[7] (Authoritative text on pKa/LogP relationships).

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for amine pKa trends).

Sources

Comparative Analysis: 3-Aminopiperidine vs. 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 3-aminopiperidine (the parent scaffold) and 1-cyclobutylpiperidin-3-amine (the functionalized derivative), focusing on their structural properties, synthetic pathways, and medicinal chemistry applications.[1][2]

Scaffold Evolution in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from a "fragment" to a "lead" often involves optimizing physicochemical properties while maintaining binding affinity. 3-Aminopiperidine (3-AP) represents a privileged chiral scaffold found in blockbuster drugs (e.g., Alogliptin, Linagliptin).[2] However, its high polarity and rapid clearance often necessitate derivatization.

1-Cyclobutylpiperidin-3-amine is a strategic evolution of the 3-AP scaffold. By capping the secondary piperidine nitrogen with a cyclobutyl group, researchers modulate lipophilicity (LogD) and steric occupancy without introducing the "flatness" associated with aromatic rings. This guide analyzes the critical differences between these two entities, providing actionable protocols for their synthesis and application.

Structural & Physicochemical Profiling[3]

The primary distinction lies in the substitution at the


 position. This modification drastically alters the molecule's interaction with biological membranes and protein active sites.
Table 1: Physicochemical Comparison
Property3-Aminopiperidine (3-AP)1-Cyclobutylpiperidin-3-amine
Molecular Formula


Molecular Weight 100.16 g/mol 154.25 g/mol
Nitrogen Class

(Secondary),

(Primary)

(Tertiary),

(Primary)
Lipophilicity (cLogP) ~ -1.2 (Highly Polar)~ 0.5 - 0.8 (Moderately Lipophilic)
Basicity (pKa)

,


,

CNS Penetration Low (unless actively transported)Moderate to High
Stereochemistry Typically used as (R)-enantiomerTypically used as (R)-enantiomer
The "Cyclobutyl Effect" in SAR

The addition of the cyclobutyl group is not merely a lipophilic mask. In Structure-Activity Relationships (SAR), the cyclobutyl moiety serves three distinct functions:

  • Conformational Locking: The steric bulk of the cyclobutyl group restricts the conformational flexibility of the piperidine ring, often freezing it into a chair conformation that favors binding.

  • Hydrophobic Fill: It fills small, hydrophobic pockets (e.g., S2 pockets in proteases) without the penalty of

    
    -
    
    
    
    stacking interactions that might lead to off-target effects.
  • Metabolic Stability: Unlike linear alkyl chains (n-butyl), the cyclobutyl ring is more resistant to oxidative metabolism (

    
    -oxidation), though it remains a site for potential CYP450 interaction.
    

Synthetic Methodologies

While 3-AP is often sourced from the chiral pool or enzymatic resolution, the 1-cyclobutyl derivative is synthesized via Reductive Amination . This is the industry-standard method due to its mild conditions and high yield.

Synthesis of 1-Cyclobutylpiperidin-3-amine

Reaction Type: Reductive Amination (Direct) Key Reagents: Cyclobutanone, Sodium Triacetoxyborohydride (STAB), Acetic Acid.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes the use of (R)-3-aminopiperidine dihydrochloride as the starting material to retain stereochemistry.

Materials:

  • (R)-3-Aminopiperidine dihydrochloride (1.0 eq)

  • Cyclobutanone (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

  • Triethylamine (TEA) (2.5 eq) [Base to free the amine]

  • Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Free Basing (In Situ): Suspend (R)-3-aminopiperidine dihydrochloride in DCM under an inert atmosphere (

    
    ). Add TEA dropwise at 
    
    
    
    and stir for 30 minutes to generate the free amine.
  • Imine Formation: Add Cyclobutanone and catalytic Acetic Acid. Allow the mixture to stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for the disappearance of the starting amine.

  • Reduction: Cool the solution to

    
    . Add STAB portion-wise (exothermic). Why STAB? STAB is milder than 
    
    
    
    and selectively reduces the imine over the ketone, preventing the reduction of excess cyclobutanone to cyclobutanol.
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The tertiary amine product is less polar than the starting material. Purify via flash column chromatography (MeOH/DCM gradient).

Visualizing the Synthetic Logic

SynthesisPath Start (R)-3-Aminopiperidine (Dihydrochloride) Step1 Free Base Formation (TEA, DCM) Start->Step1 Neutralization Step2 Imine Intermediate (+ Cyclobutanone) Step1->Step2 Condensation Step3 Selective Reduction (STAB) Step2->Step3 Hydride Transfer Product (R)-1-Cyclobutylpiperidin-3-amine Step3->Product Workup

Figure 1: Step-wise reductive amination pathway transforming the parent scaffold into the lipophilic lead.

Medicinal Chemistry Applications

"Escape from Flatland"

The 1-cyclobutyl group is a prime example of increasing


 (fraction of sp3 carbons) in a drug molecule. Higher 

correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding compared to flat, aromatic analogs.
Key Therapeutic Areas

A. DPP-4 Inhibitors (Diabetes)

  • Role of 3-AP: The primary amine at C3 mimics the N-terminus of the GLP-1 peptide, anchoring the molecule in the DPP-4 active site (Glu205/Glu206).

  • Role of Cyclobutyl: In analogs of Alogliptin, N1-substitution is used to optimize pharmacokinetic profiles.[2] The cyclobutyl group prevents N-glucuronidation, a common clearance pathway for secondary amines.

B. H3 Receptor Antagonists (CNS Disorders)

  • Target: Histamine H3 receptors (GPCRs) modulate wakefulness and cognition.

  • Mechanism: Compounds like Pitolisant utilize a piperidine core.[3] Introducing a cyclobutyl group at N1 significantly enhances Blood-Brain Barrier (BBB) permeability due to increased lipophilicity (LogD ~1.5–2.0) without compromising the basicity required for salt bridge formation with Asp114 in the receptor.

Mechanistic Pathway: H3 Receptor Interaction

H3Interaction Drug 1-Cyclobutylpiperidin-3-amine (Ligand) Asp114 Asp114 Residue (Anionic Site) Drug->Asp114 Ionic Interaction (Protonated N1) Pocket Hydrophobic Pocket Drug->Pocket Van der Waals (Cyclobutyl Group) Receptor Histamine H3 Receptor (GPCR) Effect Wakefulness / Cognition Receptor->Effect Antagonism/Inverse Agonism Asp114->Receptor Binding Pocket->Receptor Binding

Figure 2: Pharmacophore mapping of the cyclobutyl derivative within the H3 receptor binding pocket.

References

  • BenchChem. (2025).[1][2][4] An In-Depth Technical Guide to the Synthesis of (R)-1-Cyclobutylpiperidin-3-amine. Retrieved from

  • Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one: histamine H3 receptor inverse agonist."[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Holtschulte, C., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem. Retrieved from

  • Łowicki, D., & Przybylski, P. (2025).[6] "Piperidine-containing drugs and recently studied analogs."[2][6][3][5][7][8] European Journal of Medicinal Chemistry. Retrieved from

  • Müller, K., et al. (2016).[9] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem. Retrieved from

Sources

Methodological & Application

Synthesis of 1-Cyclobutylpiperidin-3-amine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-CBPA High-Fidelity Synthesis of 1-Cyclobutylpiperidin-3-amine via Reductive Amination

Executive Summary

This guide details the optimized protocol for synthesizing 1-cyclobutylpiperidin-3-amine , a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2][3] The cyclobutyl group serves as a lipophilic, metabolically stable spacer that modulates basicity and receptor occupancy.[2]

While direct alkylation of amines with cyclobutyl halides is prone to elimination side reactions (forming cyclobutene), reductive amination using Sodium Triacetoxyborohydride (STAB) provides a mild, chemoselective, and high-yielding route.[1] This protocol utilizes a protection-deprotection strategy to ensure regioselectivity, preventing polymerization and ensuring the cyclobutyl group is installed exclusively on the piperidine ring nitrogen (


).[1]

Strategic Retrosynthesis & Chemoselectivity

To synthesize 1-cyclobutylpiperidin-3-amine, one must distinguish between the two nucleophilic nitrogen atoms on the piperidine scaffold:

  • 
     (Secondary, Endocyclic):  The desired site of alkylation.[1][2][3]
    
  • 
    -amine (Primary, Exocyclic):  Highly nucleophilic and prone to interfering reactions (dimerization or competitive alkylation).[1][2][3]
    

The Solution: Use N-Boc protection of the exocyclic amine.[1][2][3]

  • Starting Material: tert-butyl piperidin-3-ylcarbamate (N-Boc-3-aminopiperidine).[1][2][3]

  • Reagents: Cyclobutanone, STAB, Acetic Acid (AcOH).[1][2]

  • Mechanism: Formation of an iminium ion at

    
    , followed by rapid intracellular hydride transfer.[1][2][3]
    

Retrosynthesis Figure 1: Retrosynthetic Strategy avoiding regioselectivity issues. Target 1-Cyclobutylpiperidin-3-amine (Target) Intermediate tert-Butyl (1-cyclobutylpiperidin-3-yl)carbamate (Protected Intermediate) Target->Intermediate Deprotection (TFA or HCl) Precursors tert-Butyl piperidin-3-ylcarbamate + Cyclobutanone Intermediate->Precursors Reductive Amination (STAB, AcOH, DCE)

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reducing Agent STAB (Sodium Triacetoxyborohydride)Unlike NaCNBH

(toxic) or NaBH

(too strong), STAB is mild and does not reduce the ketone before the iminium forms.[1][2][3][4]
Solvent DCE (1,2-Dichloroethane)DCE promotes iminium formation better than THF.[1][2][3][5] Note: DCM can be used if DCE is restricted, but reaction times may increase.[1][2][3]
Catalyst Acetic Acid (1.0–2.0 equiv)Protonates the intermediate carbinolamine, facilitating water loss to form the reactive iminium species.[1][2]
Stoichiometry Ketone (1.1–1.2 equiv)Slight excess of cyclobutanone drives the reaction to completion.[1][2][3] Cyclobutanone is volatile; avoid high-vac removal.[1][2][3]
Water Content < 0.1%Water competes with the amine for the ketone and hydrolyzes the iminium.[1][2] Use anhydrous solvents.[1][2][3]

Experimental Protocols

Phase 1: Reductive Amination (N-Alkylation)[1][2][3]

Objective: Install the cyclobutyl ring on the piperidine nitrogen.

Materials:

  • tert-Butyl piperidin-3-ylcarbamate (1.0 equiv)[1][2][3]

  • Cyclobutanone (1.2 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]

  • Acetic Acid (glacial) (1.0 equiv)[1][2][3]

  • 1,2-Dichloroethane (DCE) (0.2 M concentration relative to amine)[1][2][3]

Step-by-Step Procedure:

  • Imine/Iminium Pre-equilibrium:

    • Charge a dry reaction vessel (under

      
       or Ar) with tert-butyl piperidin-3-ylcarbamate and anhydrous DCE.
      
    • Add Cyclobutanone.[1][2][3][4][6]

    • Add Acetic Acid.[1][2][3][5][7]

    • Expert Insight: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the iminium species, minimizing direct reduction of the ketone.[2]

  • Reduction:

    • Cool the mixture to 0°C (ice bath). While STAB is mild, the reaction is exothermic.[1][2][3]

    • Add STAB portion-wise over 10–15 minutes.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[1][3]

  • Monitoring:

    • Check via TLC (stained with Ninhydrin or PMA) or LC-MS.[1][2][3] The starting secondary amine should be consumed.[1][2][3]

  • Workup (Quench):

    • Caution: Quench slowly with saturated aqueous

      
      .[1][2][3][8] STAB releases hydrogen gas upon decomposition.[1][2][3]
      
    • Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (

      
      ).[1][2][3]
      
    • Combine organic layers, wash with Brine, and dry over anhydrous

      
      .[1][2][8]
      
  • Purification:

    • Concentrate under reduced pressure.[1][2][3][6]

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).[1][2][3]

    • Yield Expectation: 85–95% as a white/off-white solid or oil.[1][2][3]

Phase 2: Deprotection (Boc Removal)

Objective: Reveal the primary amine.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1][2][3]

  • DCM (if using TFA).[1][2][3]

Procedure:

  • Dissolve the intermediate from Phase 1 in DCM (0.1 M).[1][2][3]

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (loss of Boc group, M-100).[1][2][3]

  • Free Base Isolation:

    • Concentrate to remove excess TFA.[1][2][3]

    • Redissolve in DCM.[1][2][3]

    • Wash with saturated aqueous

      
       or 1M NaOH (pH > 12) to liberate the free amine.[1][2][3]
      
    • Dry (

      
      ), filter, and concentrate.[1][2][8]
      

Mechanistic Insight & Troubleshooting

The success of this reaction relies on the formation of the Iminium Ion .[2][3] Secondary amines (like the piperidine nitrogen) react with ketones to form iminium ions, which are positively charged and highly susceptible to hydride reduction.[1][2]

Mechanism Diagram:

Mechanism Figure 2: STAB Reductive Amination Mechanism Step1 1. Condensation (Amine + Ketone) Step2 2. Iminium Formation (Positively Charged) Step1->Step2 - H2O (AcOH cat.) Step3 3. Hydride Transfer (From STAB) Step2->Step3 Fast Reduction Product 4. Alkylated Product Step3->Product

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old STABSTAB decomposes in moist air.[1][2][3] Use a fresh bottle. Dry DCE over molecular sieves.[1][2][3]
Alcohol Byproduct Direct reduction of ketoneEnsure 30-min stir time before adding STAB.[1][2][3] Add AcOH to accelerate iminium formation.[1][2][3]
Impurity Profile Elimination (Cyclobutene)Avoid heating.[1][2][3] Keep reaction < 40°C. Reductive amination avoids the basic conditions that cause elimination.[1][2][3]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][7][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]

    • The foundational text establishing STAB as the preferred reagent for reductive amin
  • BenchChem. (2025).[1][2][3][4][6][8] An In-Depth Technical Guide to the Synthesis of (R)-1-Cyclobutylpiperidin-3-amine.

    • Specific protocols for the chiral piperidine deriv
  • Gribble, G. W. (1998).[1][2][3] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1][2][3]

    • Background on borohydride behavior in acidic media (AcOH).
  • PubChem. Piperidin-3-amine Compound Summary. National Library of Medicine.[1][2][3]

    • Physical properties and safety d

Sources

Application Note: High-Fidelity Amide Coupling of 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 1-Cyclobutylpiperidin-3-amine scaffold is a "privileged structure" in modern drug discovery, frequently appearing in GPCR antagonists (e.g., histamine H3 receptor ligands) and kinase inhibitors. Its value lies in the cyclobutyl group , which increases lipophilicity and metabolic stability compared to isopropyl or ethyl groups, without the "flatness" of aromatic rings (increasing


 character).

However, coupling this amine with carboxylic acids presents specific challenges that standard protocols often fail to address:

  • Diamine Basicity: The molecule contains two nitrogen centers. The N1-cyclobutyl nitrogen is a tertiary amine (

    
    ), while the C3-amine is the primary nucleophile. Standard acidic workups (1N HCl or Citric Acid) will protonate the N1 center, extracting the desired product into the aqueous waste stream.
    
  • Salt Forms: This amine is commercially supplied as a dihydrochloride (2HCl) or tartrate salt. Protocols must account for the exact stoichiometry of base required to liberate the free amine in situ.

This guide details two distinct protocols: Method A (HATU) for high-throughput discovery where yield is paramount, and Method B (T3P) for scalable, greener chemistry with simplified purification.

Chemical Analysis & Strategy

The Reactivity Profile
  • Nucleophile: Primary amine at C3. Unhindered, highly reactive.

  • Bystander: Tertiary amine at N1. Moderately basic.

  • Risk: The N1 center can act as a proton trap. If the reaction pH drops, the N1 protonates, potentially precipitating the starting material or product as a salt in non-polar solvents.

Reagent Selection Matrix
FeatureMethod A: HATU Method B: T3P (Propylphosphonic Anhydride)
Primary Use Discovery / Milligram scaleProcess / Gram scale
Coupling Speed Very Fast (< 1 hour)Moderate (1-12 hours)
Byproducts Tetramethylurea (water-soluble), HOAtWater-soluble phosphonates
Purification Requires Chromatography (Flash/Prep-HPLC)Can often be purified via extraction alone
Cost HighLow/Moderate

Method A: High-Yield HATU Protocol

Recommended for: Small-scale synthesis (10–100 mg), unreactive acids, or library generation.

Mechanism of Action

HATU generates a highly reactive OAt-active ester.[1] The pyridine nitrogen in the HATU structure provides a "neighboring group effect," accelerating the amine attack via a 7-membered cyclic transition state.[2]

DOT Diagram: HATU Activation Pathway

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation Base DIPEA Base->ActiveEster Deprotonation HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Attack Amine 1-Cyclobutyl piperidin-3-amine Amine->Product

Figure 1: HATU activation generates an OAt ester, which is rapidly intercepted by the primary amine.

Step-by-Step Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-Cyclobutylpiperidin-3-amine (1.1 equiv) [Adjust base if using salt form]

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if free base; 5.0 equiv if amine is 2HCl salt)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (amount calculated above). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to ensure formation of the active ester.

  • Coupling: Add 1-Cyclobutylpiperidin-3-amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check via LCMS.[3] Look for the disappearance of the acid peak (M+1) and appearance of Product (M+1).

  • Quench: Add 5 volumes of water or saturated

    
    .
    
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

    • Critical Note: Do NOT wash the organic layer with 1N HCl. The product will protonate and move to the aqueous layer.

  • Drying: Dry organics over

    
    , filter, and concentrate.
    

Method B: Scalable T3P Protocol

Recommended for: Scale-up (>1g), avoiding column chromatography, and "green" chemistry requirements.

Why T3P?

T3P (Propanephosphonic acid anhydride) forms a mixed anhydride with the carboxylic acid. Unlike HATU, the byproducts are highly water-soluble phosphonic acid derivatives, allowing for purification via simple phase separation.

Step-by-Step Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-Cyclobutylpiperidin-3-amine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Procedure:

  • Slurry: Combine Carboxylic Acid, Amine, and Base in EtOAc (0.2 M).

  • Addition: Add T3P solution dropwise at

    
     to control exotherm.
    
  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Optimization: If conversion is slow, heat to

      
      . T3P is thermally stable.[4]
      
  • Workup (The "Self-Validating" Step):

    • Add water (10 vol). Stir vigorously for 10 minutes.

    • Separate layers. The T3P byproducts and excess acid stay in the aqueous layer.

    • Wash organic layer with 10%

      
        (removes residual acid).
      
    • Wash organic layer with Brine .

    • Concentrate.

Purification Strategy: Handling Basic Products

The presence of the tertiary amine dictates the purification strategy. Standard silica chromatography with MeOH/DCM often leads to streaking due to the interaction of the basic amine with acidic silanols.

Decision Tree: Workup & Purification

Purification_Logic Start Crude Reaction Mixture IsProductBasic Is the Product Basic? (Yes, 3° Amine present) Start->IsProductBasic AcidWash Standard Acid Wash (1N HCl) IsProductBasic->AcidWash Incorrect BaseWash Basic/Neutral Wash (Sat. NaHCO3 or Water) IsProductBasic->BaseWash Correct Fail FAIL: Product lost to Aqueous AcidWash->Fail OrganicLayer Product in Organic Layer BaseWash->OrganicLayer Purification Select Purification Method OrganicLayer->Purification SCX SCX Cartridge (Catch & Release) Purification->SCX Parallel Synthesis Prep Reverse Phase Prep-HPLC (High pH) Purification->Prep High Purity Req Flash Flash Chromatography (DCM/MeOH + NH3) Purification->Flash Large Scale

Figure 2: Logical flow for working up basic amides. Note the prohibition of acid washes.

Recommended Purification Techniques
  • SCX (Strong Cation Exchange) - "Catch and Release":

    • Ideal for: Cleaning up HATU reactions without a column.

    • Method: Load reaction mixture (in MeOH/DCM) onto SCX cartridge. The basic product binds to the sulfonic acid resin. Neutral impurities (DMF, urea) pass through.

    • Release: Elute product with

      
       in Methanol.
      
  • Flash Chromatography Modifier:

    • Use DCM : MeOH :

      
        (90:10:1). The ammonia competes with silanols, preventing peak tailing.
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (HATU) Amine salt not neutralized.Increase DIPEA to 5.0 equivalents. Ensure pH > 8 before adding HATU.
Product in Aqueous Acidic workup used.[5][6][7]Re-adjust aqueous layer to pH 10 using NaOH, then re-extract with DCM.
Epimerization Over-activation or high temp.Keep T3P addition at

.[7] Use collidine instead of DIPEA (milder base).
Sticky Solid Residual DMF.Wash organic layer with 5% LiCl solution (removes DMF) or use SCX.

References

  • HATU Mechanism & Efficiency: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society. [Link]

  • T3P Application Note: Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride. Organic Process Research & Development. [Link]

  • Workup of Basic Amides: Common Organic Chemistry. Amide Coupling Protocols and Workups. [Link]

  • Amide Synthesis Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][8][9][3][10] Tetrahedron.[4] [Link]

Sources

Application Note: Leveraging 1-Cyclobutylpiperidin-3-amine as a High-Fsp³ Scaffold in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland"

In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from planar, aromatic-heavy libraries toward scaffolds with higher three-dimensionality (saturation).[1] 1-Cyclobutylpiperidin-3-amine (1-CPA) represents a quintessential "3D fragment."

Unlike traditional aniline-based fragments, 1-CPA offers a high fraction of sp³-hybridized carbons (


), which correlates with improved solubility and clinical success rates. The molecule features two distinct functional domains:[2][3]
  • The Cyclobutyl "Anchor": A metabolically robust hydrophobic moiety that fills lipophilic sub-pockets without the planarity of a phenyl ring.

  • The 3-Amine "Vector": A primary amine providing a versatile handle for chemical elaboration (amide coupling, reductive amination) while introducing stereochemical complexity.

This guide details the protocols for quality control, biophysical screening, and chemical elaboration of 1-CPA.

Physicochemical Profile & Library Fit

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria for fragments.[4]

Table 1: Calculated Physicochemical Properties of 1-CPA

PropertyValueFBDD Relevance
Molecular Weight (MW) ~154.25 DaIdeal. Allows significant mass addition during optimization while staying <500 Da.
cLogP ~1.2 - 1.5Optimal. Sufficient lipophilicity for binding, but soluble enough for NMR/SPR (typically >1 mM).
H-Bond Donors (HBD) 2 (Primary Amine)Key interaction points for aspartate/glutamate residues in the binding pocket.
H-Bond Acceptors (HBA) 2 (Amine + Piperidine N)The tertiary nitrogen often acts as a pH-dependent charge center.
Rotatable Bonds 2Low entropic penalty upon binding (rigidified by the ring systems).
Topological Polar Surface Area (TPSA) ~29 ŲHigh permeability potential (CNS active potential).

Expert Insight: The cyclobutyl group is superior to a simple isopropyl or n-butyl chain. It reduces the number of rotatable bonds (entropy benefit) and resists oxidative metabolism (CYP450) better than linear alkyl chains due to the ring strain and lack of accessible terminal methyl groups.

Workflow Visualization

The following diagram outlines the critical path for utilizing 1-CPA, from library QC to hit validation.

FBDD_Workflow QC 1. QC & Preparation (Chiral Purity & Solubility) Screen 2. Screening (STD-NMR / SPR) QC->Screen Pass (>95% purity) Validation 3. Hit Validation (Competition Assay) Screen->Validation Signal > 5% STD Validation->Screen False Positive (Discard) Elaboration 4. Fragment Growing (Amide Coupling) Validation->Elaboration Confirmed KD

Figure 1: The critical path for 1-CPA utilization. Note the strict gatekeeping at the QC stage due to the chiral nature of the 3-amine.

Protocol 1: Library Preparation & Quality Control

Objective: Ensure the fragment is soluble and stereochemically defined. 1-CPA has a chiral center at C3. Commercial sources often supply the racemate, but for FBDD, enantiomers must be resolved or tested separately .

Materials
  • 1-Cyclobutylpiperidin-3-amine (dihydrochloride salt preferred for stability, free base for coupling).

  • DMSO-

    
     (99.9% D).
    
  • Chiral HPLC column (e.g., Chiralpak AD-H).

Procedure
  • Solubility Check: Dissolve the fragment to 100 mM in DMSO-

    
    .
    
    • Checkpoint: If precipitation occurs, sonicate at 30°C. If still insoluble, this fragment is unsuitable for high-concentration NMR screening.

  • Chiral QC:

    • Run analytical chiral HPLC.

    • Requirement: Enantiomeric Excess (ee) > 95%.

    • Why? The (R) and (S) enantiomers project the amine vector in opposite directions (approx. 109.5° difference). Testing a racemate dilutes the effective concentration of the active binder by 50% and complicates X-ray crystallography soaking.

  • Stability Test: Store a 10 mM aliquot in DMSO at room temperature for 48 hours. Analyze by LC-MS to ensure no oxidation of the piperidine ring or ring-opening of the cyclobutyl group occurs.

Protocol 2: Screening via Ligand-Observed STD-NMR[5]

Objective: Detect weak binding (


 in mM range) using Saturation Transfer Difference (STD) NMR. This is the gold standard for validating 1-CPA binding.
Experimental Setup
  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Temperature: 283 K (10°C) – Lower temperature reduces exchange rates, enhancing NOE transfer.

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10%

    
    . Avoid buffers with high proton density (e.g., Tris, HEPES) which obscure ligand signals.
    
Step-by-Step Protocol
  • Sample Preparation:

    • Protein Conc: 10–20 µM.[5]

    • Ligand (1-CPA) Conc: 400–1000 µM (Ligand:Protein ratio ~ 50:1).

    • Control: Prepare a "Ligand Only" sample to rule out aggregation artifacts.

  • Pulse Sequence (STD-diff):

    • Apply a train of Gaussian pulses for saturation (typically 2–3 seconds).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls). Ensure 1-CPA has no signals here (cyclobutyl protons are typically 1.5–2.5 ppm).

    • Off-Resonance Irradiation: 30 ppm (Control).

  • Data Acquisition:

    • Interleave on- and off-resonance scans to minimize drift.

    • Number of Scans (NS): Minimum 128 (depends on concentration).

  • Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.

    • Positive Hit: Signals corresponding to the cyclobutyl or piperidine ring protons appear in the difference spectrum.

    • Epitope Mapping: Calculate the STD Amplification Factor (

      
      ) for each proton.
      
      • Insight: If the cyclobutyl protons show the highest

        
        , the hydrophobic ring is the primary anchor. If the protons alpha to the amine show high signal, the polar interaction drives binding.
        

Self-Validating Step: If the "Ligand Only" sample shows peaks in the difference spectrum, the experiment is invalid (direct irradiation of ligand). Adjust the On-Resonance frequency.

Protocol 3: Fragment Elaboration (Growing)

Objective: Once 1-CPA is validated as a hit, the primary amine is the vector for growth. The most common reaction is amide coupling to probe adjacent pockets.

Reaction Scheme


Parallel Synthesis Protocol (Micro-scale)
  • Reagents:

    • Acid Monomers (R-COOH): Diverse set (aromatic, heteroaromatic, aliphatic).

    • Coupling Agent: HATU (preferred for speed/yield).

    • Base: DIPEA (Hunig's Base).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dispense 50 µmol of Acid into 96-well reaction block.

    • Add 55 µmol HATU (in DMF) and shake for 5 mins (pre-activation).

    • Add 50 µmol 1-CPA (free base) + 100 µmol DIPEA.

    • Shake at RT for 4 hours.

  • Work-up (SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[5]

    • Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2M

      
       in MeOH.
      
  • Validation:

    • Evaporate solvent and analyze by LC-MS.

    • Success Criteria: >85% purity required for secondary screening.

Strategic Vector Analysis

Understanding where to grow is as important as how to grow.

Vector_Analysis cluster_0 Optimization Goals Core 1-Cyclobutylpiperidin-3-amine Vector1 Vector A: 3-Amine (Primary Growth) Core->Vector1 Amide/Sulfonamide formation Vector2 Vector B: Cyclobutyl (Hydrophobic Anchor) Core->Vector2 Bioisostere for Phenyl/Isopropyl Vector3 Vector C: Piperidine N (Scaffold Hopping) Core->Vector3 Change to Piperazine/Morpholine Goal1 Increase Potency (H-bonds) Vector1->Goal1 Goal2 Maintain LLE (Lipophilic Efficiency) Vector2->Goal2

Figure 2: Vector analysis of the scaffold. The 3-amine is the primary "exit vector" for growing the fragment into a lead.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." (Discusses saturated rings/cyclobutanes as phenyl isosteres). Angewandte Chemie. Link

  • Congreve, M., et al. (2003).[4] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" (Context on cyclobutyl/piperidine utility). Chemistry – A European Journal. Link

Sources

Application Note: Reductive Alkylation of 3-Aminopiperidine with Cyclobutanone

[1][2]

1

Abstract & Strategic Significance

The installation of small cycloalkyl groups (cyclopropyl, cyclobutyl) onto amine scaffolds is a high-value transformation in medicinal chemistry. The cyclobutyl group, in particular, serves as a "fatty" bioisostere for isopropyl or sec-butyl groups, offering enhanced metabolic stability against CYP450 oxidation while modulating lipophilicity (LogD) and restricting conformational freedom.

This application note details the reductive alkylation of 1-Boc-3-aminopiperidine with cyclobutanone . While reductive amination is a standard transformation, this specific substrate pair presents unique challenges regarding regioselectivity and steric hindrance. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its superior safety profile and kinetic selectivity compared to traditional cyanoborohydride methods.

Strategic Considerations & Chemistry Logic

Regioselectivity Control

3-Aminopiperidine contains two nucleophilic nitrogen atoms: the secondary ring amine (


1
  • Challenge: Attempting this reaction on the free diamine results in uncontrolled polymerization or bis-alkylation.[1]

  • Solution: The use of 1-Boc-3-aminopiperidine is mandatory.[1] The Boc group protects the secondary amine, directing the alkylation exclusively to the primary exocyclic amine.

Reagent Selection: The STAB Advantage

We utilize the Abdel-Magid protocol (Sodium Triacetoxyborohydride/Acetic Acid).[1]

FeatureNaBH(OAc)₃ (STAB)NaCNBH₃ (Cyanoborohydride)NaBH₄ (Borohydride)
Selectivity High. Reduces iminium ions much faster than ketones.[1][2]High, but pH dependent.[2]Low. Reduces ketones rapidly (requires 2-step).[1]
Toxicity Low. No cyanide generation.[1]High. Generates HCN/Cyanide byproducts.[1]Low.
Solvent DCE, DCM, THF (Aprotic).MeOH (Protic).[1]MeOH, EtOH.[3]
Water Tolerance Low (decomposes).[1]High.Moderate.

Expert Insight: STAB is preferred because it allows for "one-pot" mixing.[1] It does not reduce the cyclobutanone ketone at an appreciable rate, whereas it rapidly reduces the formed iminium species. This eliminates the need to pre-form the imine.[4]

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by acid-catalyzed dehydration to the iminium ion, which is the active species reduced by the hydride.

ReductiveAminationReactants1-Boc-3-aminopiperidine+ CyclobutanoneHemiaminalHemiaminalIntermediateReactants->HemiaminalNucleophilic AttackKetoneRedKetone Reduction(Side Reaction)Reactants->KetoneRedSlow with STABIminiumIminium Ion(Active Species)Hemiaminal->IminiumAcOH (-H2O)HydrideHydride Transfer(from STAB)Iminium->HydrideFast ReductionProductN-Cyclobutyl ProductHydride->ProductIrreversible

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the kinetic preference for iminium reduction over direct ketone reduction.[5]

Detailed Experimental Protocol

Materials Required[1]
  • Substrate: (R)- or (S)-1-Boc-3-aminopiperidine (1.0 equiv)

  • Reagent: Cyclobutanone (1.2 – 1.5 equiv)[1][6]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM).[1] Note: DCE is preferred due to slightly higher reaction temperature capacity and better solubilization of the STAB intermediate complexes.

Step-by-Step Procedure

Step 1: Solvation and Imine Equilibrium

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol, 1.0 equiv) in DCE (25 mL, 0.2 M concentration).

  • Add Cyclobutanone (0.53 g, 7.5 mmol, 1.5 equiv).

  • Add Glacial Acetic Acid (0.30 g, 5.0 mmol, 1.0 equiv).

  • Crucial Checkpoint: Stir at room temperature for 30 minutes. Although STAB allows one-pot addition, this short "aging" period promotes the formation of the hemiaminal/imine equilibrium, improving yield.

Step 2: Reduction 5. Cool the mixture slightly to 0°C (ice bath) if working on >10g scale to control exotherm. For small scale (<1g), room temperature is acceptable. 6. Add STAB (1.59 g, 7.5 mmol, 1.5 equiv) portion-wise over 5–10 minutes.

  • Observation: Mild gas evolution (hydrogen) may occur; ensure the vessel is vented (e.g., via a needle in the septum).
  • Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) under nitrogen atmosphere.

Step 3: Monitoring 8. Monitor via LCMS or TLC (System: 5% MeOH in DCM + 0.1% NH₄OH).[1]

  • Target Time: Reaction is typically complete within 4–16 hours.[1]
  • Success Criteria: Disappearance of the primary amine peak (MW ~200) and appearance of the product peak (MW ~254).

Step 4: Workup & Purification 9. Quench: Slowly add saturated aqueous NaHCO₃ (20 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench remaining borohydride species. 10. Extraction: Extract the aqueous layer with DCM (3 x 20 mL). 11. Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 12. Purification: Purify the residue via silica gel flash chromatography.

  • Eluent: 0%
    
    
    5% MeOH in DCM.
  • Note: The product is a secondary amine and may streak; adding 1% triethylamine or NH₄OH to the eluent sharpens the peak.
Deprotection (Optional)

If the free diamine is required:

  • Dissolve the purified Boc-intermediate in 1,4-Dioxane.[1]

  • Add 4N HCl in Dioxane (5 equiv).

  • Stir for 2 hours. The product will often precipitate as the hydrochloride salt.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk of cyclobutanone or wet solvent.[1]Increase Cyclobutanone to 2.0 equiv.[1] Ensure DCE is dry (molecular sieves).[1]
Bis-alkylation Not possible with 1-Boc-3-aminopiperidine.[1]If observed, check starting material purity (ensure it is not free 3-aminopiperidine).[1]
Cyclobutanol formation Direct reduction of ketone.Add STAB slower or increase the "aging" time in Step 1 to favor imine formation before reduction.
Material stuck on column Interaction with silica.[1]Pre-treat silica with 1% Et₃N/Hexanes or use amine-functionalized silica cartridges.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Ren, S., et al. (2022).[9] "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry, 29. [Link]

  • Common Organic Chemistry. (n.d.).[1] "Reductive Amination - Common Conditions: NaHB(OAc)3." [Link]

Reagents for N-alkylation of piperidin-3-amine with cyclobutyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Challenges[1]

The Synthetic Challenge

The N-alkylation of piperidin-3-amine (3-aminopiperidine) with cyclobutyl halides presents a "perfect storm" of synthetic challenges:

  • Regioselectivity: The substrate contains two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring (

    
    ) and a primary exocyclic amine (
    
    
    
    ). While
    
    
    is generally more nucleophilic due to inductive effects, it is also more sterically hindered.
  • Electrophile Deactivation: Cyclobutyl halides are secondary alkyl halides with significant ring strain (I-strain).[1] They are notoriously sluggish in

    
     reactions because the transition state requires a planarization that increases ring strain.
    
  • Competing Elimination: The basicity required to deprotonate the ammonium intermediate often promotes

    
     elimination, converting the valuable cyclobutyl halide into cyclobutene, especially at the elevated temperatures required to drive the substitution.
    
Regioselectivity & Protection Strategy

To achieve high yield and purity, direct alkylation of the unprotected diamine is not recommended due to the formation of complex mixtures (N1-alkylated, exocyclic-alkylated, and bis-alkylated products).

The Golden Rule: Use orthogonal protection groups to isolate the target nitrogen.

Target MoietyRequired Starting MaterialProtection Strategy
Ring Nitrogen (

)
tert-butyl piperidin-3-ylcarbamate Protect

(Boc).[1] Alkylate

.[2] Deprotect.
Exocyclic Nitrogen (

)
tert-butyl 3-aminopiperidine-1-carboxylate Protect

(Boc).[1] Alkylate

. Deprotect.

Part 2: Reagent Toolkit & Mechanistic Insight

The "Cesium Effect"

For sluggish alkylations involving secondary amines and secondary halides, Cesium Carbonate (


)  is the superior base.
  • Mechanism: The large ionic radius of the cesium cation (

    
    ) forms a "loose" ion pair with the carbonate anion and the nucleophilic amine. This increases the effective nucleophilicity of the amine compared to sodium or potassium bases, where tight ion pairing can hamper reactivity in aprotic solvents.
    
  • Solubility:

    
     has better solubility in organic solvents (DMF/DMAc) than 
    
    
    
    .
The Finkelstein Catalyst

Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) is essential when using Cyclobutyl Bromide or Chloride.

  • Mechanism: In situ halogen exchange converts the poor leaving group (Br/Cl) into a reactive Cyclobutyl Iodide. The C-I bond is weaker and the iodide is a better leaving group, accelerating the rate-determining

    
     step.
    
Solvent Selection[3][4][5]
  • Preferred: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][3] High dielectric constants stabilize the polar transition state of the

    
     reaction.
    
  • Alternative: Acetonitrile (MeCN) . Useful for cleaner workups but requires higher reflux temperatures (82°C) which may be insufficient for unactivated cyclobutyl halides.

Part 3: Experimental Protocols

Protocol A: Selective Ring N-Alkylation

Target: 1-cyclobutylpiperidin-3-amine Substrate: tert-butyl piperidin-3-ylcarbamate (Exocyclic amine protected)[1]

Reagents
  • Substrate: tert-butyl piperidin-3-ylcarbamate (1.0 equiv)[1]

  • Electrophile: Cyclobutyl bromide (1.5 - 2.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[1]

  • Dissolution: Add tert-butyl piperidin-3-ylcarbamate (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add

    
     (2.0 equiv) and KI (0.5 equiv). The mixture will be a suspension.
    
  • Electrophile Addition: Add Cyclobutyl bromide (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C for 16–24 hours.

    • Note: Monitor by LCMS.[1] Cyclobutyl bromide is volatile; ensure the vessel is sealed tight. If conversion is low after 16h, add another 0.5 equiv of electrophile.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Deprotection (Optional): Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2h to yield the free amine salt.

Protocol B: Selective Exocyclic N-Alkylation

Target: N-cyclobutylpiperidin-3-amine Substrate: tert-butyl 3-aminopiperidine-1-carboxylate (Ring nitrogen protected)[1]

Critical Note: Alkylating a primary amine with a secondary halide is difficult and prone to over-alkylation. The "Reductive Amination" route (using Cyclobutanone) is generally preferred here. However, if Cyclobutyl Halide must be used, follow this optimized protocol.

Reagents
  • Substrate: tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)[1]

  • Electrophile: Cyclobutyl bromide (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

    
     (1.5 equiv)[1]
    
  • Catalyst: TBAI (0.2 equiv)[1]

  • Solvent: NMP or DMF[1][3][4][5]

Step-by-Step Procedure
  • Setup: Sealed pressure tube (to allow higher temps without solvent loss).

  • Reaction: Combine substrate, base (

    
    ), and TBAI in NMP.
    
  • Addition: Add Cyclobutyl bromide.

  • Heating: Heat to 90–100°C for 24–48 hours.

    • Why high temp? The primary amine is less nucleophilic towards the hindered secondary halide than the ring amine.

  • Purification: Flash chromatography is usually required to separate the mono-alkylated product from unreacted starting material and trace bis-alkylated byproducts.[1]

Part 4: Decision Logic & Troubleshooting

Reaction Pathway Visualization

G Start Start: Piperidin-3-amine Core Target Target Selection Start->Target Ring Target: Ring N-Alkylation Target->Ring N1 Functionalization Exo Target: Exocyclic N-Alkylation Target->Exo Amine Functionalization Prot1 Protect Exo-N (Boc) Ring->Prot1 Prot2 Protect Ring-N (Boc) Exo->Prot2 Cond1 Cs2CO3, KI, DMF, 80°C (Standard Protocol A) Prot1->Cond1 + Cyclobutyl Bromide Cond2 Cs2CO3, TBAI, NMP, 100°C (Forcing Protocol B) Prot2->Cond2 + Cyclobutyl Bromide Alt Alternative: Reductive Amination (Cyclobutanone + NaBH(OAc)3) Prot2->Alt If Halide Fails

Figure 1: Strategic decision tree for regioselective alkylation of piperidin-3-amine.

Troubleshooting Guide
IssueDiagnosisSolution
Low Conversion (<20%) Steric hindrance of cyclobutyl ring preventing

.
1. Switch to Cyclobutyl Iodide (prepare fresh or generate in situ with excess KI).2. Increase Temp to 100°C (sealed tube).3. Use Microwave Irradiation (120°C, 30 min).
Elimination Product (Cyclobutene) Base is too strong or temperature too high.[1]1. Switch base from NaH/strong alkoxides to

or

.2. Lower temperature and extend reaction time.[6]
Regio-isomeric Mixture Poor protection strategy.[1]Stop. Do not use unprotected diamine. Isolate the target nitrogen using Boc/Cbz protection as described in Part 1.2.
Bis-alkylation Excess electrophile reacting with primary amine product.[1]Reduce electrophile equivalents to 0.9–1.0 eq. Use a "slow addition" protocol for the halide.

Part 5: Quantitative Data Summary

Table 1: Comparative Efficiency of Bases for Secondary-Secondary Alkylation

BasepKa (conj.[1][7] acid)Yield (Ring Alkylation)ChemoselectivityNotes

~10.385-92% High"Cesium Effect" promotes mono-alkylation.[1] Best choice.

~10.360-70%ModerateSlower kinetics due to tighter ion pairing in DMF.[1]
DIPEA~10.740-50%ModerateGood for solubility, but often sluggish for hindered halides.[1]
NaH~35<30%LowPromotes elimination (E2) of cyclobutyl bromide. Avoid.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][8][9][10] The Journal of Organic Chemistry, 67(3), 674-683.[8] [Link]

  • Valleix, F., et al. (2004). N-Alkylation of Amines with Alkyl Halides. Organic Process Research & Development.
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 121334, 3-Aminopiperidine.[1] [Link]

  • Ju, Y., & Varma, R. S. (2004).[8] Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[1][8] Green Chemistry, 6, 219-221.[8] [Link]

Sources

Application Note: Leveraging 1-Cyclobutylpiperidin-3-amine in Sp³-Rich Heterocyclic Library Synthesis

[1]

Executive Summary & Strategic Rationale

The transition from "flat" aromatic-heavy compound collections to three-dimensional (3D), sp³-rich architectures is a central paradigm in modern drug discovery.[1] 1-Cyclobutylpiperidin-3-amine (1-CBPA) represents a high-value scaffold that addresses two critical attrition points in early discovery: solubility and metabolic stability .[1]

Unlike traditional N-methyl or N-benzyl piperidines, the N-cyclobutyl moiety acts as a "metabolic bumper," reducing oxidative N-dealkylation while imparting significant sp³ character (

1
Key Physicochemical Advantages
PropertyValue (Calc.)Strategic Benefit
Molecular Weight 154.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1]
ClogP ~1.2Lipophilic enough for permeability, polar enough for solubility.
Fsp³ Score 0.89High saturation correlates with improved clinical success ("Escape from Flatland").[1]
Topological PSA 29.2 ŲExcellent membrane permeability profile.[1]
Metabolic Liability LowCyclobutyl ring resists CYP450 N-dealkylation better than linear alkyls.[1]

Strategic Application: The "Escape from Flatland" Vector

The primary utility of 1-CBPA lies in its ability to introduce vector diversity.[1] While 4-substituted piperidines are ubiquitous, the 3-amino position creates a "kinked" vector, projecting substituents out of the primary plane.[1]

Mechanism of Action: Metabolic Blockade

The cyclobutyl group serves a dual purpose. Sterically, it adds bulk that fills hydrophobic pockets (similar to an isopropyl group) but with a constrained entropy penalty. Metabolically, it blocks the N-lone pair from easy access by CYP450 isoforms, significantly retarding the rate of N-oxidation and subsequent dealkylation compared to N-ethyl or N-isopropyl analogs.[1]

Visualization: Strategic Positioning

The following diagram illustrates the logical flow of selecting 1-CBPA for library design.

ScaffoldStrategyNeedLibrary Design Goal:Improve Solubility & StabilitySelectionSelect Scaffold:1-Cyclobutylpiperidin-3-amineNeed->SelectionProp1High Fsp3 (0.89)(3D Complexity)Selection->Prop1Prop2Cyclobutyl Group(Metabolic Blockade)Selection->Prop2Prop33-Amino Vector(Novel IP Space)Selection->Prop3Result1Reduced Promiscuity(Lower Toxicity)Prop1->Result1Result2Improved Solubility(Better ADME)Prop1->Result2Prop2->Result2Result3Diversified SARProp3->Result3

Figure 1: Decision logic for incorporating 1-CBPA into lead generation libraries. The scaffold simultaneously addresses complexity (Fsp³) and metabolic stability.

Experimental Protocols: High-Throughput Library Synthesis

The following protocols are optimized for 96-well plate format parallel synthesis. The primary amine at position 3 is the reactive handle.

Protocol A: Parallel Amide Coupling (The "Workhorse")

This protocol couples 1-CBPA with a diverse set of carboxylic acids (R-COOH) to generate an amide library.[1]

Reagents:

  • Scaffold: 1-Cyclobutylpiperidin-3-amine (0.2 M in DMF).[1]

  • Monomers: Diverse Carboxylic Acids (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF) or HBTU.[1]

  • Base: DIPEA (0.5 M in NMP).[1]

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine) or PS-Isocyanate.[1]

Step-by-Step Methodology:

  • Dispensing:

    • Add 100 µL of Carboxylic Acid solution (20 µmol, 1.0 eq) to each well of a 96-well deep-well polypropylene plate.

    • Add 110 µL of HATU solution (22 µmol, 1.1 eq).

    • Add 50 µL of DIPEA solution (25 µmol, 1.25 eq).

    • Shake continuously for 5 minutes to activate the acid.

  • Coupling:

    • Add 100 µL of 1-Cyclobutylpiperidin-3-amine solution (20 µmol, 1.0 eq).

    • Seal plate and shake at Room Temperature (RT) for 16 hours .

  • Scavenging (Crucial for Purity):

    • Objective: Remove unreacted acid and excess coupling reagents without chromatography.[1]

    • Add PS-Trisamine resin (3 equivalents relative to starting acid) to scavenge unreacted electrophiles.[1]

    • Add PS-Isocyanate resin (2 equivalents) to scavenge any unreacted amine scaffold (if excess was used).[1]

    • Shake for 6 hours at RT.

  • Filtration & Isolation:

    • Filter the reaction mixture through a 96-well filter plate (20 µm frit) into a pre-weighed collection plate.

    • Wash resin bed with DCM (2 x 200 µL) .[1]

    • Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

  • QC Analysis:

    • Dissolve random 10% of wells in DMSO-d6 for ¹H NMR or MeOH for LC-MS.[1]

    • Expected Yield: >85%.[1][2]

    • Expected Purity: >90% (sufficient for primary screening).[1]

Protocol B: S_NAr Displacement (Heteroaryl Library)

This protocol generates amine-substituted heteroaromatics (e.g., pyridines, pyrimidines) by displacing halides.[1]

  • Dispensing: Add 100 µL of Heteroaryl Chloride/Bromide (0.2 M in DMSO) to the plate.

  • Addition: Add 120 µL of 1-CBPA (0.2 M in DMSO, 1.2 eq).

  • Base: Add 50 µL of DIPEA (neat) or K₂CO₃ (solid suspension).

  • Reaction: Heat block at 80°C for 12 hours .

  • Workup: Dilute with EtOAc, wash with water (liquid-liquid extraction in plate format), separate organic layer, dry, and concentrate.

Workflow Visualization

The following diagram outlines the parallel synthesis workflow, emphasizing the "Scavenge & Filter" purification strategy which eliminates the bottleneck of column chromatography.

SynthesisWorkflowcluster_purificationPurification (No Chromatography)StartStart: 96-Well PlateDispenseDispense Reagents(Acids + HATU + Base)Start->DispenseActivateActivation(5 min, RT)Dispense->ActivateAddScaffoldAdd 1-CBPA Scaffold(1.0 eq)Activate->AddScaffoldReactCoupling Reaction(16h, RT)AddScaffold->ReactScavengeAdd Scavenger Resins(PS-Trisamine)React->ScavengeFilterFilter Plate(Remove Resin/Solids)Scavenge->FilterEvapSolvent EvaporationFilter->EvapQCQC (LC-MS / NMR)Evap->QCFinalFinal LibraryReady for ScreeningQC->FinalPass

Figure 2: High-throughput parallel amide coupling workflow utilizing solid-supported scavengers for rapid purification.

Safety & Handling

  • Corrosivity: 1-Cyclobutylpiperidin-3-amine is a primary amine and should be treated as corrosive and an irritant.[1] Wear proper PPE (gloves, goggles).

  • Stability: Store the neat amine under inert atmosphere (Argon/Nitrogen) at 4°C to prevent carbonate formation (reacts with CO₂ in air).

  • Stereochemistry: Be aware if you are using the racemic mixture or the enantiopure (R)- or (S)- isomer.[1] For SAR consistency, the (R)-enantiomer is frequently preferred in medicinal chemistry literature (e.g., Alogliptin analogs).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[1][3] (Defines the Fsp³ metric and the importance of sp³-rich scaffolds). [Link]

  • PubChem. 1-BOC-3-Aminopiperidine Compound Summary. (Safety and toxicity data). [Link]

  • Asynt. How to run a parallel synthesis reaction. (General best practices for plate-based chemistry). [Link]

Troubleshooting & Optimization

Purification methods for 1-Cyclobutylpiperidin-3-amine crude reaction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CBPA-001 Subject: Troubleshooting isolation and purification of 1-Cyclobutylpiperidin-3-amine (Crude) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The "Sticky" Challenge

You are likely here because your reductive amination (using Cyclobutanone and Piperidin-3-amine) resulted in a viscous, intractable oil or a streaking mess on your TLC plates.

1-Cyclobutylpiperidin-3-amine is a polar diamine .[1] Its purification is complicated by three factors:

  • High Polarity: The primary amine (exocyclic) and tertiary amine (endocyclic) create strong interactions with silica, leading to severe tailing.[1]

  • Boron Complexation: If you used Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride, the amine often complexes with boron byproducts, forming a "gum" that resists extraction.

  • Volatility/State: The free base is often an oil that resists crystallization, making it difficult to handle.[1]

This guide prioritizes chemical separation (Acid/Base) over chromatography to save you time and solvent.[1]

Module 1: The "First Line of Defense" (Acid-Base Extraction)

Issue: "My crude is an oil containing unreacted cyclobutanone and cyclobutanol byproducts. How do I clean it without a column?"

The Solution: The most effective purification exploits the basicity of the diamine. Impurities like Cyclobutanone (ketone) and Cyclobutanol (alcohol byproduct) are neutral.[1] We can wash them away while the product is safely trapped in the aqueous phase.

Protocol: Differential pH Extraction
PhasepH TargetSpecies StateAction
1. Initial Quench pH > 10Free Base (Oil)Quench reaction with sat.[1] NaHCO₃. Extract into EtOAc.
2. Acid Wash pH 2-3 Salt (Water Soluble) Extract Organic layer with 1M HCl.[1] Keep Aqueous. Discard Organic (contains impurities).[1]
3. Basification pH > 12 Free Base (Oil) Basify Aqueous layer with 4M NaOH.[1] Extract into DCM (3x).
4. Isolation N/AFree BaseDry (Na₂SO₄) and concentrate.[1]
Workflow Diagram

AcidBaseWorkup Start Crude Reaction Mixture (Product + Impurities) Quench Quench (NaHCO3) Extract with EtOAc Start->Quench Sep1 Phase Separation 1 Quench->Sep1 Org1 Organic Phase (Product + Neutrals) Sep1->Org1 Top Layer Aq1 Aqueous Waste (Boron salts) Sep1->Aq1 Discard Acidify Extract with 1M HCl (pH 2-3) Org1->Acidify Sep2 Phase Separation 2 Acidify->Sep2 Org2 Organic Waste (Cyclobutanone, Cyclobutanol) Sep2->Org2 Discard (Neutrals) Aq2 Aqueous Phase (Product as HCl salt) Sep2->Aq2 Keep (Product) Basify Basify with NaOH to pH > 12 Extract with DCM Aq2->Basify Final Pure 1-Cyclobutylpiperidin-3-amine (Free Base Oil) Basify->Final

Caption: Figure 1. Differential pH extraction workflow to remove neutral impurities (Cyclobutanol/Cyclobutanone) and inorganic salts.

Module 2: Chromatography (The "High Purity" Route)

The Solution: Standard Silica (SiO₂) is acidic.[2] The basic amines in your product interact with silanols, causing streaking. You must deactivate the silica.[1]

Recommended Solvent Systems
MethodSolvent SystemAdditive (Critical)Application
A (Standard) DCM : MeOH (9:1 to 4:[1]1)1% NH₄OH (aq) General purification.[1] The ammonia competes for silanol sites.[1]
B (Alternative) DCM : MeOH1% Triethylamine Use if NH₄OH is unavailable.[1] Note: TEA is harder to remove (high bp).[1]
C (Reverse Phase) Water : Acetonitrile0.1% Formic Acid For automated flash systems (C18).[1] Product elutes early.

Pro-Tip: If using Method A, shake the DCM/MeOH/NH₄OH mixture in a separatory funnel first. The excess water from the ammonia solution will separate. Use the organic lower layer as your eluent to prevent water from cracking your silica column.[1]

Chromatography Decision Tree

ColumnLogic Start TLC Analysis (DCM:MeOH 9:1) Check Does the spot tail? Start->Check NoTail Proceed with DCM:MeOH Gradient Check->NoTail No YesTail Add Modifier Check->YesTail Yes Modifier Add 1% NH4OH or 1% Triethylamine to eluent YesTail->Modifier Retest Retest TLC Modifier->Retest Result Spot is compact? Retest->Result Good Run Column Result->Good Yes Bad Switch to C18 (Reverse Phase) Result->Bad No

Caption: Figure 2. Decision logic for optimizing flash chromatography conditions for polar amines.

Module 3: Solidification (Salt Formation)

Issue: "My product is a clean oil, but I need a solid for long-term storage or weighing."

The Solution: Convert the free base oil into a Dihydrochloride salt . This stabilizes the amine against oxidation and makes it a free-flowing solid.[1]

Protocol:

  • Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Dioxane .[1]

  • Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (2.5 equivalents).

  • A white precipitate should form immediately.[1]

  • Stir for 15 minutes.

  • Filter the solid under nitrogen (it may be hygroscopic) and wash with cold ether.[1]

  • Dry under high vacuum.[1]

Frequently Asked Questions (FAQ)

Q: I used Sodium Triacetoxyborohydride (STAB) and my workup is a solid white emulsion. What is it? A: This is a boron-amine complex. Standard water washes won't break it.[1]

  • Fix: Quench the reaction with saturated aqueous Potassium Carbonate (K₂CO₃) and let it stir vigorously for 1 hour. The high pH and potassium ions help break the boron complex better than bicarbonate. Alternatively, use a Rochelle's Salt (Sodium Potassium Tartrate) solution wash.[1]

Q: Is 1-Cyclobutylpiperidin-3-amine chiral? A: Yes. Carbon-3 on the piperidine ring is a chiral center.[1]

  • If you started with racemic 3-aminopiperidine, your product is racemic.[1]

  • If you started with (S)-3-aminopiperidine dihydrochloride, your product should retain the (S) configuration, provided you did not use harsh conditions that cause racemization (rare in reductive amination).

Q: Can I distill this compound? A: It is possible but difficult due to the high boiling point and potential for decomposition. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg). However, salt formation (Module 3) is superior for purity.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for amine salt formation and acid-base extraction).

  • Biotage Application Note. (2023). "Strategies for Flash Purification of Polar Amines."

  • PubChem Compound Summary. (2025). "Piperidin-3-amine."[1][3][4][5] National Center for Biotechnology Information.[1]

Sources

Technical Support Center: Purification of 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Cyclobutanone from Reductive Amination Mixtures Ticket ID: PUR-AMN-042 Status: Open for Resolution

Introduction: The Chemistry of Your Impurity

You are performing a reductive amination between piperidin-3-amine and cyclobutanone to synthesize 1-cyclobutylpiperidin-3-amine .

The challenge you face is that while cyclobutanone is volatile (BP ~99 °C), it is notoriously difficult to remove completely via vacuum concentration alone. In reaction mixtures, it often forms weak associations with the amine product or gets trapped in the viscous oil of the diamine product. Furthermore, because your product is a diamine (containing both a tertiary ring nitrogen and a primary exocyclic amine), it is highly polar and basic, which dictates specific workup protocols.

This guide provides three tiered modules for purification, ranging from bulk removal to high-purity polishing.

Module 1: The "Gold Standard" Acid-Base Extraction

Best For: Bulk removal (>95%) of cyclobutanone from crude reaction mixtures.

The Logic

Cyclobutanone is a neutral organic ketone. Your product, 1-cyclobutylpiperidin-3-amine, is a basic diamine. By lowering the pH, we protonate the amine, forcing it into the aqueous phase while the ketone remains in the organic phase. We then discard the organic phase (containing the impurity) and recover the product by raising the pH.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ). Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.

  • Acid Extraction (Target pH < 2):

    • Wash the organic layer with 1M HCl (3x volumes).

    • Mechanism:[1][2][3][4][5][6] The diamine product protonates (

      
       and 
      
      
      
      ) and migrates to the water layer. Cyclobutanone remains in the DCM.
    • Critical Check: Test the aqueous layer pH.[5][7][8] It must be acidic (< 2).

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains cyclobutanone).

  • Wash (Optional but Recommended): Wash the acidic aqueous layer once with fresh DCM to remove any entrained ketone.

  • Basification (Target pH > 12):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 6M NaOH until the pH is > 12.

    • Why High pH? Your product has a primary amine.[2][9][10] Weak bases like Sodium Bicarbonate (pH ~9) may not fully deprotonate the primary amine, leading to poor recovery.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Combine organic layers, dry over

    
    , and concentrate.
    
Troubleshooting the Extraction
IssueCauseSolution
Low Yield pH not high enough during recovery.Ensure pH > 12 using NaOH.[5] Check aqueous phase with pH paper.
Emulsion Amphiphilic nature of the diamine.Add brine to the aqueous phase or filter through a Celite pad.
Product in Waste Product is too water-soluble.Use "Salting Out" (saturate aqueous layer with NaCl) before final extraction, or use Chloroform/Isopropanol (3:1) as the extraction solvent.[6][8][11]
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Product + Cyclobutanone) Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains Cyclobutanone) PhaseSep->OrgPhase Top/Bottom (Solvent dep.) AqPhase Aqueous Phase (Contains Protonated Amine) PhaseSep->AqPhase Waste Discard to Waste OrgPhase->Waste Basify Basify with 6M NaOH (pH > 12) AqPhase->Basify Extract Extract with DCM Basify->Extract Final Pure Product (1-Cyclobutylpiperidin-3-amine) Extract->Final

Caption: Logical flow for separating basic amine product from neutral ketone impurities via pH manipulation.

Module 2: Chemical Scavenging (Bisulfite Wash)

Best For: Removing stubborn traces (1-5%) when Acid-Base extraction is difficult (e.g., if the product is too water-soluble).

The Logic

Cyclobutanone is a strained, reactive ketone. It reacts rapidly with Sodium Bisulfite (


)  to form a water-soluble bisulfite adduct.[12] The amine product does not react and remains in the organic layer.
Step-by-Step Protocol
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

  • The Wash: Dissolve your crude material in a water-immiscible solvent (DCM or Ethyl Acetate).

  • Reaction: Add the bisulfite solution (0.5 - 1 volume eq) to the separatory funnel.

    • Agitation: Shake vigorously for at least 2-3 minutes . The formation of the adduct is not instantaneous; it requires contact time.

  • Separation: Collect the organic layer.[5] The cyclobutanone is now trapped in the aqueous layer as the sulfonate salt.

  • Rinse: Wash the organic layer with brine to remove residual bisulfite, dry, and concentrate.

Mechanism of Action

BisulfiteReaction Reactants Cyclobutanone (Organic Soluble) Transition Nucleophilic Attack on Carbonyl Reactants->Transition Reagent Sodium Bisulfite (NaHSO3) Reagent->Transition Product Bisulfite Adduct (Water Soluble Salt) Transition->Product  Irreversible in  Aqueous Phase

Caption: Cyclobutanone reacts with bisulfite to form a polar salt, partitioning it into the water layer.

Module 3: Solid-Phase Scavenging (Polishing)

Best For: High-throughput parallel synthesis or when liquid-liquid extraction causes emulsions.

If you are in a late-stage drug discovery setting, using a polymer-supported scavenger is the cleanest method.

  • Reagent: PS-Hydrazide or PS-TsNHNH2 (Tosyl hydrazide resin).

  • Protocol:

    • Add 2-3 equivalents of resin (relative to expected ketone impurity) to the reaction mixture.

    • Stir gently or shake for 4–12 hours at room temperature.

    • Filter off the resin.[13] The ketone is covalently bound to the beads.

    • Concentrate the filtrate.[5]

Frequently Asked Questions (FAQs)

Q: Can I just distill the cyclobutanone off? A: Theoretically, yes (BP 99 °C). However, in practice, cyclobutanone interacts with amines and can form "sticky" residues. Distillation often leaves 2-5% residual ketone. Chemical removal (Modules 1 or 2) is superior for pharmaceutical purity.

Q: I used a large excess of cyclobutanone (5 eq). Which method is best? A: Use Module 1 (Acid-Base) . Scavenging resins (Module 3) will be overwhelmed or too expensive for removing large excesses. Bisulfite (Module 2) might generate too much precipitate. Acid-base extraction is robust for bulk removal.

Q: My product is not precipitating after basification in Module 1. A: 1-Cyclobutylpiperidin-3-amine is a low molecular weight diamine, meaning it is very water soluble .

  • Fix: Do not expect a precipitate. You must extract the aqueous layer with solvent.[8]

  • Fix: Use DCM (Dichloromethane) or CHCl3:IPA (3:1) for extraction. Diethyl ether or Hexanes will likely fail to pull the polar diamine out of the water.

Q: Does the stereochemistry of the amine matter? A: No. Whether you have the (R) or (S) enantiomer of piperidin-3-amine, the chemical properties (basicity/solubility) regarding purification remain identical.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Bisulfite Purification: "Purification of Aldehydes and Ketones using Sodium Bisulfite." Not Voodoo X (University of Rochester).

  • Amine Workup Protocols: "Workup: Amines." Department of Chemistry, University of Rochester.

  • Cyclobutanone Properties: "Cyclobutanone - Compound Summary." PubChem.

Sources

Technical Support Center: 1-Cyclobutylpiperidin-3-amine Stability Guide

[1][2][3][4]

Case ID: 1-CBPA-ACID-STAB Status: Active Classification: Building Block / Intermediate Audience: Medicinal Chemists, Analytical Scientists[1][2][3][4]

Executive Technical Snapshot
  • Compound: 1-Cyclobutylpiperidin-3-amine[1][2][3][4]

  • Core Pharmacophore: 3-Aminopiperidine (chiral or racemic) with N1-cyclobutyl substitution.[1][2][3][4]

  • Acidic Stability Verdict: High. The cyclobutyl moiety exhibits significant resilience to Brønsted acids (HCl, TFA, H₂SO₄) under standard laboratory conditions (0–60°C).[2][3][4]

  • Primary Risk: Hygroscopicity of salts (Dihydrochloride/Ditrifluoroacetate), not chemical degradation.[1][2][3][4]

  • pKa Estimates: ~9.5 (Piperidine N), ~10.5 (Primary amine).[1][2][3][4] Both sites are fully protonated at pH < 7.[1][2][3][4]

Core Stability Analysis: The "Why" Behind the Chemistry

Users often fear that the ring strain of the cyclobutyl group (~26.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening. However, mechanistic evidence supports its stability in this specific scaffold.[2][3][4]

Mechanism of Stability:

  • Protonation as a Shield: Upon exposure to acidic media (e.g., 0.1% TFA in LCMS or 1N HCl workups), the N1-piperidine nitrogen protonates immediately.[1][2][3][4] This converts the nitrogen from a nucleophile/base into a positively charged ammonium species.[3][4][5]

  • Electronic Deactivation: The resulting ammonium cation is electron-withdrawing.[1][2][3][4] This destabilizes any potential carbocation intermediates that would be required for a typical acid-catalyzed ring expansion or opening (unlike cyclopropylcarbinyl systems which can rearrange).[1][2][3][4]

  • Kinetic Barrier: While thermodynamically strained, the activation energy required to cleave the C-C bond of the cyclobutane ring in the absence of a strong nucleophile or extreme heat (>100°C) is high.

Theoretical Degradation (Extreme Conditions Only): Under forcing conditions (e.g., conc.[1][2][3][4] HBr, reflux >24h), one might observe thermodynamic ring opening to linear butyl chains, but this is chemically irrelevant for standard synthesis and purification workflows.[2][3][4]

Troubleshooting Guide (Q&A)

Q1: I see "extra peaks" in my LCMS chromatogram when using 0.1% Formic Acid. Is the compound degrading?

Diagnosis: Likely No . Root Cause: 1-Cyclobutylpiperidin-3-amine is a diamine.[1][2][3][4][6] In standard C18 chromatography with acidic modifiers, it often exhibits:

  • Peak Tailing: Interaction of the charged amines with residual silanols on the column.

  • Ghost Peaks: System carryover from previous runs due to the "sticky" nature of the lipophilic cyclobutyl group combined with the polar amines.

  • Ion Suppression: High concentration of the dication can suppress ionization of impurities, making them appear/disappear irregularly.

Solution:

  • Switch Buffer: Use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) if your column allows (e.g., XBridge BEH).[1][2][3][4] The free base form often has sharper peak shape.[1][2][3][4]

  • Add Ion Pairing Agent: If sticking to low pH, add 5-10 mM Ammonium Formate to the mobile phase to outcompete silanol interactions.[2][4]

Q2: My NMR in D₂O/DCl shows broad signals. Is the ring opening?

Diagnosis: Conformational Exchange , not degradation.[1][2][3][4] Root Cause: The cyclobutyl group has a "puckering" mode, and the piperidine ring undergoes chair-chair interconversion. Protonation locks the nitrogen lone pairs, potentially slowing down these exchange rates on the NMR timescale, leading to broadening. Verification: Run the NMR at elevated temperature (50°C). If the peaks sharpen, the molecule is intact. If new distinct peaks appear, degradation has occurred.[1][2][3][4]

Q3: The dihydrochloride salt turned into a sticky gum on the bench. Can I still use it?

Diagnosis: Hygroscopicity . Root Cause: Diamine salts (especially HCl) are notoriously hygroscopic.[1][2][3][4] They absorb atmospheric water rapidly, forming a hydrate or syrup.[1][2][3][4] Recovery Protocol:

  • Dissolve the gum in a minimum amount of dry Methanol.[1][2][3][4]

  • Add excess Diethyl Ether or MTBE to precipitate the solid.[1][2][3][4]

  • Filter under Nitrogen and dry in a vacuum desiccator over P₂O₅.

Experimental Protocols
Protocol A: Acid Stability Stress Test (Validation)

Use this protocol to validate the integrity of your specific lot before scale-up.

Objective: Confirm stability in 1N HCl over 24 hours.

  • Preparation: Dissolve 10 mg of 1-Cyclobutylpiperidin-3-amine in 1.0 mL of 1N HCl .

  • Incubation:

    • Sample A: Ambient temperature (20-25°C) for 24 hours.

    • Sample B: Heated to 60°C for 4 hours (Simulates aggressive workup).

  • Analysis: Dilute 50 µL of aliquot into 950 µL of Acetonitrile/Water (1:1). Inject on LCMS.[1][2][3][4]

  • Criteria: Purity area % must remain within ±2% of T=0. Look for [M+18]+ (hydration) or [M+Cl]- adducts which might suggest ring opening (rare).[1][2][3][4]

Protocol B: Free Basing from Acid Salts

Use this when converting the stable HCl salt back to the reactive free amine for coupling.

  • Partition: Suspend the salt in DCM (Dichloromethane).

  • Neutralization: Add 1M NaOH (aq) until pH > 12. Note: Do not use Carbonate bases; they may not be strong enough to fully deprotonate the highly basic piperidine nitrogen.

  • Extraction: Shake vigorously. The cyclobutyl group imparts significant lipophilicity, driving the free base into the DCM layer.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[1][2][3][4] Do not use Magnesium Sulfate for prolonged periods with primary amines as minor adsorption can occur.

Visualizations
Figure 1: Protonation States & Stability Window

This diagram illustrates the dominant species across the pH scale and the safe operating window.

StabilityPathwaycluster_safeSAFE OPERATING WINDOW (pH 0 - 12)FreeBaseFree Base(Neutral)Unstable to OxidationMonoCatMono-Cation(N1 Protonated)pH ~ 10FreeBase->MonoCat+ H+ (pH < 10.5)DiCatDi-Cation(Fully Protonated)Stable Form (Salt)MonoCat->DiCat+ H+ (pH < 9.0)DegradationRing Opening(Extreme Acid/Heat Only)DiCat->DegradationConc. HBr, >100°C

Caption: The molecule exists as a stable di-cation in standard acidic media.[1][2][3][4] Ring opening (black node) is kinetically forbidden under standard laboratory conditions.

Figure 2: Analytical Decision Tree

Follow this logic to troubleshoot purity issues.

TroubleshootingStartIssue: Low Purity / Extra PeaksCheckpHCheck Mobile Phase pHStart->CheckpHLowPHAcidic (0.1% FA/TFA)CheckpH->LowPHHighPHBasic (pH 10 NH4HCO3)CheckpH->HighPHPeakShapeIs Peak Broad/Tailing?LowPH->PeakShapeYesAction3Compound likely degrading.Check NMR.HighPH->Action3Issue PersistsGhostPeakIs Peak at RT > Product?PeakShape->GhostPeakNoAction1Switch to High pH Buffer(Suppress Ionization of Silanols)PeakShape->Action1YesAction2Run Blank Injection.Check for Carryover.GhostPeak->Action2YesGhostPeak->Action3No

Caption: Step-by-step logic for diagnosing analytical anomalies versus genuine degradation.

References
  • Vertex AI Search. (2025).[1][2][3][4] Cyclobutane vs Cyclobutyl: Stability and Reactivity Context. Retrieved from

  • PubChem. (2025).[1][2][3][4] Compound Summary: Piperidin-3-amine.[1][2][3][4] National Library of Medicine.[2][3][4] Retrieved from [2][3][4]

  • Master Organic Chemistry. (2017). Basicity Trends of Amines. Retrieved from

  • National Institutes of Health. (2016).[2][3][4] Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [2][3][4]

  • ChemRxiv. (2024).[1][2][3][4] Divergent Synthesis of Cyclobutyl Amines via Lewis Acid-Catalyzed Reaction. Retrieved from [2][3][4]

Minimizing over-alkylation side products in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Over-Alkylation Side Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives. Piperidine scaffolds are crucial building blocks in medicinal chemistry, but their synthesis is often plagued by the formation of over-alkylation byproducts.[1][2] This document, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you achieve clean, high-yield synthesis of your target mono-N-alkylated piperidines.

Understanding the Problem: The Mechanism of Over-Alkylation

Direct N-alkylation of piperidine is a standard SN2 reaction where the nitrogen's lone pair of electrons acts as a nucleophile, attacking an alkyl halide or other electrophile. The core issue is that the product of this reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[3] This increased nucleophilicity makes the desired product susceptible to a second alkylation event, leading to the formation of a tertiary amine, and potentially a third event, resulting in a quaternary ammonium salt. This competitive reaction pathway is a primary cause of reduced yields and complex purification challenges.[3][4]

DIAGRAM: Competing Reaction Pathways in N-Alkylation

G cluster_0 Desired Pathway: Mono-alkylation cluster_1 Side Reaction: Over-alkylation Piperidine Piperidine (Start) Product Desired Product (Mono-alkylated Piperidine) Piperidine->Product  Sₙ2 Attack AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Product Product_ref Desired Product (More Nucleophilic) Overalkylated Over-alkylated Product (Quaternary Salt) Product_ref->Overalkylated  Unwanted Sₙ2 Attack AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->Overalkylated

Caption: Competing SN2 pathways in piperidine alkylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of quaternary ammonium salt. What is the most likely cause?

A: This is a classic sign of over-alkylation. It occurs when the mono-alkylated piperidine product, which is more nucleophilic than the starting material, successfully competes for the alkylating agent.[3] Key contributing factors include using a 1:1 stoichiometry (or an excess) of the alkylating agent, high reaction temperatures, and prolonged reaction times.

Q2: How can I favor mono-alkylation over di-alkylation?

A: Several strategies can be employed. The most straightforward is to use a large excess of the starting piperidine relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with a starting amine rather than the product. Other methods include slow addition of the alkylating agent, running the reaction at lower temperatures, or using a protecting group strategy.

Q3: Are there alternatives to direct alkylation with alkyl halides?

A: Yes, reductive amination is a powerful alternative.[5] This one-pot reaction involves the condensation of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[6][7] Because the iminium ion is reduced as it forms, the concentration of the nucleophilic amine product remains low, minimizing over-alkylation.[8]

Q4: When should I consider using a protecting group?

A: A protecting group strategy is highly recommended when dealing with valuable or complex substrates, or when other methods fail to provide the desired selectivity.[9] Using an N-protected piperidine, such as with a Boc (tert-butoxycarbonyl) group, ensures that only a single alkylation can occur.[9][10] The protecting group can then be removed in a subsequent step.[10][11] This approach offers excellent control but adds two steps (protection and deprotection) to your synthesis.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for resolving them.

Issue 1: Excessive Quaternary Salt Formation in Direct Alkylation
  • Symptoms: Low yield of the desired product, significant precipitation of a salt (often insoluble in the reaction solvent), and complex NMR spectra showing multiple N-alkyl environments.

  • Root Cause Analysis: The rate of the second alkylation is competitive with or faster than the first. This is exacerbated by conditions that favor SN2 reactions.

  • Solutions:

    • Adjust Stoichiometry: Use a significant excess of piperidine (3 to 10 equivalents). This statistically favors the reaction of the electrophile with the starting material.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, reducing the chance of it reacting with the product.

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will slow down both reactions, but it often has a more pronounced effect on the second, more sterically hindered alkylation.

    • Choice of Base: If a base is required to scavenge the acid byproduct (e.g., HBr from an alkyl bromide), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). This prevents the base itself from being alkylated.

Issue 2: Low Selectivity in Reductive Amination
  • Symptoms: Formation of both the desired secondary amine and a tertiary amine derived from a second reductive amination event.

  • Root Cause Analysis: While generally selective, reductive amination can lead to over-alkylation if the newly formed secondary amine reacts with another molecule of the aldehyde before the initial iminium ion is fully reduced.

  • Solutions:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is often superior to sodium cyanoborohydride (NaBH₃CN) for its selectivity and lower toxicity.[7] It is a milder reagent that rapidly reduces iminium ions but is slow to reduce aldehydes and ketones, allowing for a one-pot procedure where all reagents are mixed at the start.[8]

    • Control pH: For reagents like NaBH₃CN, maintaining a pH between 6 and 7 is crucial for promoting iminium ion formation and reduction without reducing the starting carbonyl compound.[12]

    • Staged Addition: If over-alkylation persists, adopt a two-step approach. First, form the iminium ion by mixing the piperidine and aldehyde/ketone (often with a dehydrating agent like MgSO₄ or molecular sieves). Once formation is complete (monitored by TLC or NMR), then add the reducing agent.

Issue 3: Reaction Fails with Sterically Hindered Substrates
  • Symptoms: No reaction or extremely slow conversion when using bulky alkylating agents or substituted piperidines.

  • Root Cause Analysis: Steric hindrance can significantly slow down the rate of SN2 reactions.[13][14] The transition state becomes too high in energy for the reaction to proceed at a reasonable rate.

  • Solutions:

    • Increase Temperature: While lower temperatures are used to control selectivity, for sterically hindered cases, you may need to increase the temperature (e.g., refluxing in a higher-boiling solvent like acetonitrile or DMF) to overcome the activation energy barrier. This is a trade-off, as it may also increase side products.

    • Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or a triflate (R-OTf). These have better leaving groups, which can accelerate the SN2 reaction.

    • Consider Alternative Mechanisms: If direct alkylation is not feasible, a protecting group strategy followed by an alternative C-N bond formation (e.g., Buchwald-Hartwig amination if applicable) might be necessary.

DIAGRAM: Troubleshooting Workflow

G Start Problem: High Over-alkylation CheckMethod Which Method? Start->CheckMethod DirectAlk Direct Alkylation CheckMethod->DirectAlk Direct ReductiveAm Reductive Amination CheckMethod->ReductiveAm Reductive Sol1_DA Increase Piperidine Excess (3-10 eq) DirectAlk->Sol1_DA Sol1_RA Switch to NaBH(OAc)₃ ReductiveAm->Sol1_RA Sol2_DA Slowly Add Alkylating Agent Sol1_DA->Sol2_DA Sol3_DA Lower Reaction Temperature Sol2_DA->Sol3_DA FinalStrategy Still an issue? Use a Protecting Group (e.g., N-Boc) Sol3_DA->FinalStrategy Sol2_RA Stage the Reaction: 1. Form Iminium 2. Add Reductant Sol1_RA->Sol2_RA Sol2_RA->FinalStrategy

Caption: Decision tree for troubleshooting over-alkylation.

Recommended Protocols

Protocol A: Controlled Reductive Amination using NaBH(OAc)₃

This protocol is often the first choice for clean, mono-alkylation.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine (1.2 equivalents) and the desired aldehyde or ketone (1.0 equivalent).

  • Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the reactants.

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: The N-Boc Protecting Group Strategy

This multi-step protocol provides the highest level of control.

Step 1: N-Boc Protection

  • Setup: Dissolve piperidine (1.0 equivalent) in a suitable solvent such as THF or DCM.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).[15] A base like triethylamine (1.2 equivalents) or aqueous NaOH can be used. The reaction is typically complete within a few hours at room temperature.[16]

  • Workup: Perform a standard aqueous workup and extract with an organic solvent. The N-Boc-piperidine product is often pure enough to proceed without chromatography.

Step 2: Alkylation (Example: Deprotonation and Alkylation)

  • Setup: Dissolve N-Boc-piperidine (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Deprotonation: Slowly add a strong base such as s-BuLi or t-BuLi (1.1 equivalents). Stir for 1-2 hours at -78 °C.

  • Alkylation: Add the alkyl halide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

  • Workup & Purification: Quench with saturated aqueous ammonium chloride (NH₄Cl), extract, and purify by chromatography to obtain the alkylated, N-Boc protected piperidine.

Step 3: N-Boc Deprotection

  • Setup: Dissolve the purified N-Boc protected product in DCM or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding acid salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent.

Method Comparison

Parameter Direct Alkylation Reductive Amination Protecting Group Strategy
Selectivity Low to ModerateHighVery High
Number of Steps 11 (One-pot)3 (Protect, Alkylate, Deprotect)
Substrate Scope Broad, but sensitive to sterics[17]Broad (Aldehydes & Ketones)Very Broad
Key Control Point Stoichiometry, Slow AdditionChoice of Reducing AgentN/A (Chemically enforced)
Common Issues Over-alkylationIncomplete reaction, side-reactionsOverall yield loss over 3 steps
Best For Simple, readily available amines where piperidine can be used in large excess.General purpose, high-selectivity synthesis.Complex, valuable substrates; when other methods fail.

References

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • YouTube. (2023). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry. Retrieved from [Link]

  • Not Voodoo. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ACS Publications. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Reddit. (n.d.). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of steric hindrance of the N-dealkylation site upon the.... Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • DTIC. (2024). Piperidine Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2024). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • MDPI. (2024). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Retrieved from [Link]

  • YouTube. (2023). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... Retrieved from [Link]

Sources

HPLC method development for 1-Cyclobutylpiperidin-3-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: HPLC/LC-MS Method Development & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Senior Application Specialist[1]

Introduction: The Analytical Challenge

You are analyzing 1-Cyclobutylpiperidin-3-amine , a diamine building block with distinct chemical behaviors that frustrate standard HPLC protocols.

The Molecule at a Glance:

  • Core Structure: Piperidine ring (secondary amine nature, but N1 is substituted).[1][2]

  • Functional Groups:

    • N1 (Tertiary Amine): Attached to the cyclobutyl group.[2]

      
      .[1][2]
      
    • C3 (Primary Amine): The

      
       group.[1][2] 
      
      
      
      .[1][2]
  • Chromophore: None. This molecule lacks aromatic rings or conjugated

    
    -systems.[1][2] It is invisible to standard UV detection (
    
    
    
    ).[1][2]

This guide addresses the three primary failure modes for this analyte: Invisibility (Detection), Peak Tailing (Silanol Interactions), and Retention Loss (High Polarity).[2]

Module 1: Detection Strategy (The "Invisible" Peak)

User Question: "I injected 1 mg/mL of my sample, but I see a flat baseline at 254 nm. Is my column clogged?"

Technical Response: Your column is likely fine. The molecule is non-chromophoric.[2] You cannot use standard UV detection.[1][2] You must choose between Universal Detection (CAD/ELSD/MS) or Chemical Derivatization .[1][2]

Decision Matrix: Selecting the Right Detector

Use the following logic flow to determine your instrument configuration.

DetectorSelection Start Select Detector Strategy MS_Avail Is Mass Spec (LC-MS) Available? Start->MS_Avail Univ_Avail Is CAD or ELSD Available? MS_Avail->Univ_Avail No Sol_MS Rec: LC-MS/MS (ESI+) Best Sensitivity Use Volatile Buffers MS_Avail->Sol_MS Yes UV_Only UV/Vis Only? Univ_Avail->UV_Only No Sol_CAD Rec: CAD / ELSD Universal Detection Good for High Conc. Univ_Avail->Sol_CAD Yes Sol_Deriv Rec: Derivatization Req: FMOC-Cl or Benzoyl Chloride UV_Only->Sol_Deriv Mandatory

Figure 1: Detector selection logic based on laboratory instrumentation availability.

Module 2: Separation Strategy (HILIC vs. High pH RPLC)

User Question: "My peak tails badly (


) on a standard C18 column with 0.1% Formic Acid. How do I fix the shape?"

Technical Response: At acidic pH (0.1% FA is pH ~2.7), both amine nitrogens are protonated (


 charge).[1][2] The cationic species interacts strongly with residual silanols on the silica surface, causing severe tailing.[2] Additionally, the high polarity causes early elution.[2]

Two Proven Solutions:

Option A: High pH Reversed-Phase (Recommended for Robustness)

By raising the pH above the


 (to pH 10-11), you deprotonate the amines, rendering them neutral and hydrophobic. This increases retention and eliminates silanol interactions.[1][2]
  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).[1][2] Do not use standard silica C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6][7]

  • Gradient: 5% B to 60% B.

Option B: HILIC (Recommended for LC-MS Sensitivity)

If you need high sensitivity, HILIC provides excellent ionization efficiency and retains polar amines well.[1][2]

  • Column: Bare Silica or Amide phase (e.g., TSKgel Amide-80, Waters BEH Amide).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6][7]

  • Gradient: 95% B to 60% B (Inverse gradient).

Comparison Table
FeatureHigh pH RPLCHILIC
Mechanism Hydrophobic interaction (Neutral species)Partitioning (Charged species)
Peak Shape Excellent (Sharp, symmetrical)Good (Depends on buffer conc.)[1][2]
Sample Solvent Water/MeOH compatibleCritical: Must be high % ACN
MS Sensitivity ModerateHigh (High organic % enhances desolvation)
Robustness HighModerate (Longer equilibration required)

Module 3: Derivatization Protocol (For UV Detection)

User Question: "I only have a UV detector. How do I make the molecule visible?"

Technical Response: You must tag the primary amine (position 3) with a chromophore.[2] FMOC-Cl (9-Fluorenylmethyl chloroformate) is the gold standard for primary/secondary amines, providing high UV absorbance (265 nm) and fluorescence.[1][2]

Protocol: Pre-column FMOC Derivatization

  • Reagent Preparation:

    • Borate Buffer: 0.2 M Borate buffer, pH 9.0 (Critical for reaction efficiency).

    • FMOC Reagent: Dissolve 5 mg FMOC-Cl in 10 mL Acetonitrile (Prepare fresh).

  • Reaction:

    • Mix 200 µL Sample + 200 µL Borate Buffer .[1][2]

    • Add 200 µL FMOC Reagent .

    • Vortex and incubate at ambient temperature for 5 minutes .

  • Quenching (Optional but recommended):

    • Add 50 µL of 1-Adamantanamine (ADAM) or Glycine to react with excess FMOC-Cl.[1] This prevents a huge "reagent peak" from interfering with your chromatogram.[1][2]

  • Analysis:

    • Inject directly onto a C18 column.[1][2]

    • Detection: UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm).[1][2]

Module 4: Troubleshooting Guide

User Question: "I see 'ghost' peaks in my blank injections after running high concentrations."

Technical Response: Amines are "sticky." They adsorb to stainless steel and injector seals.[1][2] This is carryover.

Troubleshooting Logic Flow

Troubleshooting Issue Symptom Tailing Peak Tailing Issue->Tailing Carryover Ghost Peaks (Carryover) Issue->Carryover Split Split/Broad Peaks Issue->Split Check_pH Check Mobile Phase pH Is it > 10 or < 3? Tailing->Check_pH Fix_pH Action: Use High pH (pH 10.5) on Hybrid Col Check_pH->Fix_pH Wash Need Needle Wash Carryover->Wash Fix_Wash Action: Use 50:50 MeOH:Water + 0.1% FA Wash->Fix_Wash Solvent Sample Solvent Mismatch? Split->Solvent Fix_Solvent Action: Match Sample to Initial Mobile Phase Solvent->Fix_Solvent

Figure 2: Troubleshooting common failure modes in amine analysis.

FAQ: Specific Issues

Q: Why is my retention time shifting?

  • A: Basic amines are sensitive to small pH changes.[1][2] If you are using a volatile buffer (Ammonium Acetate/Formate), the pH can drift over time as ammonia evaporates.[2] Solution: Cap your solvent bottles tightly and replace buffers every 24 hours.[1][2]

Q: Can I use ion-pairing reagents (e.g., Heptane Sulfonic Acid)?

  • A: Yes, for UV methods.[2] It will sharpen the peak on C18 at low pH.[2] Warning: Do not use this if you ever plan to use the LC system for Mass Spectrometry; ion-pairing agents permanently contaminate the MS source.

References

  • Thermo Fisher Scientific. "HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography."[1][2] Thermo Fisher Technical Notes.[1][2]Link

  • Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC." Waters Application Notes.[1][2]Link[1][2]

  • Sigma-Aldrich (Merck). "Derivatization and Separation of Aliphatic Amines."[1][2] Sigma-Aldrich Technical Bulletin.[1][2]Link

  • Agilent Technologies. "Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18." Agilent Application Note 5991-1706EN.[1][2]Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][8] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link (Provides thermodynamic basis for diamine basicity).[1][2]

Sources

Validation & Comparative

H-NMR Spectrum Analysis Guide: 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the H-NMR spectral characteristics of 1-Cyclobutylpiperidin-3-amine , a critical intermediate in the synthesis of GPCR antagonists (e.g., H3 receptor antagonists).

This guide compares analytical methodologies (Solvent Systems) to determine the optimal protocol for structural validation and purity assessment.

Executive Summary & Compound Profile

1-Cyclobutylpiperidin-3-amine presents unique analytical challenges due to the conformational flexibility of the piperidine ring and the spectral overlap between the cyclobutyl methylene protons and the piperidine core.[1][2]

This guide compares two primary analytical approaches: Method A (CDCl₃) for routine high-throughput screening, and Method B (DMSO-d₆) for detailed structural elucidation and salt-form characterization.[1][2]

FeatureSpecification
IUPAC Name 1-Cyclobutylpiperidin-3-amine
Molecular Formula C₉H₁₈N₂
Key Structural Motif 3-substituted piperidine (chiral center), N-cyclobutyl group
Analytical Challenge Overlap of C2/C6 piperidine protons with cyclobutyl methine; Exchangeable NH₂ protons.[1][2]

Theoretical Structural Analysis & Assignment Strategy

Before analyzing the spectrum, we must establish the theoretical expectations based on the Chair Conformation of the piperidine ring.[3]

Conformational Locking

The bulky N-cyclobutyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions.[1] The 3-amino group orientation depends on the specific enantiomer and salt form, but in the free base, it often equilibrates.[3]

Diagnostic Signal Predictions

To validate the structure, researchers must identify three distinct "Zones" in the spectrum:[3]

  • Zone I (2.7 – 3.2 ppm): The "Fingerprint Region" containing the Cyclobutyl Methine (H-1') and the Chiral Center (H-3) .[1][2]

  • Zone II (1.5 – 2.2 ppm): The "Multiplet Forest" containing the cyclobutyl methylenes and piperidine C4/C5 protons.[1]

  • Zone III (1.0 – 1.5 ppm): Distal piperidine protons (often H-5 axial).[1][2]

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the "performance" of the analysis—defined here as resolution, peak separation, and visibility of exchangeable protons.[3]

Method A: Chloroform-d (CDCl₃)[1][2]
  • Best For: Routine purity checks, free-base extraction monitoring.[1][3]

  • Performance:

    • Resolution: High. Sharp signals for non-exchangeable protons.[1][3]

    • NH₂ Signal: Often appears as a broad, shapeless singlet (variable shift 1.2–2.0 ppm) or is invisible due to rapid exchange.[3]

    • Drawback: The N-Cyclobutyl methine often overlaps with the Piperidine H-2 equatorial proton.[1][2]

Method B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1][2]
  • Best For: Full structural characterization, HCl salt analysis, diastereomer differentiation.[3]

  • Performance:

    • Resolution: Moderate (viscosity broadening).[1][2]

    • NH₂ Signal: Distinct.[1][3][4] In HCl salts, NH₃⁺ appears as a broad distinct integration (approx 8.0-8.5 ppm).[1]

    • Advantage: Excellent separation of the Cyclobutyl Methine from the ring protons due to dielectric effects.[1]

Comparative Data Table: Chemical Shift Drifts
Proton AssignmentApprox. Shift (CDCl₃)Approx.[1][2][5][6] Shift (DMSO-d₆)MultiplicityDiagnostic Note
H-1' (Cyclobutyl Methine) 2.75 – 2.85 ppm2.90 – 3.05 ppmQuintet-like (m)Critical Proof of N-alkylation.
H-3 (Chiral Center) 2.85 – 2.95 ppm3.10 – 3.30 ppmMultipletShifts downfield in salt forms.[1][2]
H-2 (Piperidine) 2.60 – 2.80 ppm2.70 – 2.90 ppmdd / dtDistinct axial/equatorial splitting.[1][2]
NH₂ (Amine) 1.40 ppm (Broad)3.5 - 8.5 ppmBroad SingletPosition highly concentration/salt dependent.[1][2]
Cyclobutyl CH₂ 1.60 – 2.10 ppm1.50 – 2.00 ppmComplex m"Roofing" effect common.[1]

Visualizing the Assignment Workflow

The following diagram illustrates the logical pathway to confirm the structure, distinguishing it from potential impurities like N-isopropyl analogs or unreacted starting material.

NMR_Assignment_Workflow Start Raw H-NMR Spectrum Zone_Check Analyze Zone I (2.5 - 3.5 ppm) Start->Zone_Check Decision_Methine Is there a Quintet ~2.8 ppm? Zone_Check->Decision_Methine Yes_Methine Cyclobutyl Group Present Decision_Methine->Yes_Methine Yes No_Methine Check for Septet (Isopropyl) or Singlet (Methyl) Decision_Methine->No_Methine No Check_NH2 Locate NH2 Signal Yes_Methine->Check_NH2 Solvent_CDCl3 CDCl3: Look ~1.5 ppm (Broad) Check_NH2->Solvent_CDCl3 Solvent_DMSO DMSO: Look >3.0 ppm (Distinct) Check_NH2->Solvent_DMSO Integral_Check Integration Check: Cyclobutyl 4H (CH2) + 1H (CH) vs Piperidine Core Solvent_CDCl3->Integral_Check Solvent_DMSO->Integral_Check Final_Valid Structure Validated Integral_Check->Final_Valid

Caption: Logical workflow for validating 1-Cyclobutylpiperidin-3-amine structure via 1D H-NMR.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the compound.[1]

  • Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for first-pass validation due to superior signal separation).[1][2]

  • Additives: If the sample is a free base and peaks are broad, add 1 drop of D₂O to exchange the amine protons and simplify the spectrum (NH₂ signal will disappear, sharpening neighbors).[3]

Step 2: Acquisition Parameters[1][4]
  • Scans (ns): Minimum 16 (64 recommended for detection of minor isomeric impurities).

  • Relaxation Delay (d1): Set to 5.0 seconds . The cyclobutyl protons have longer T1 relaxation times; a short delay will under-integrate these signals, leading to false purity calculations.[1][3]

  • Pulse Angle: 30° (to prevent saturation).

Step 3: Structural Discrimination (The "Cyclobutyl Test")

To distinguish 1-Cyclobutylpiperidin-3-amine from its common analog 1-Isopropylpiperidin-3-amine :

  • Focus on the region 2.7 – 3.0 ppm .[1][3]

  • Cyclobutyl: Look for a Quintet (1H) corresponding to the methine CH.[1]

  • Isopropyl: Look for a Septet (1H).

  • Confirmation: Check the alkyl region (1.5 – 2.0 ppm).[1] Cyclobutyl shows complex multiplets (6H total including ring).[1][2] Isopropyl shows a distinct doublet (6H) at ~1.0 ppm.[1][2]

Detailed Signal Assignment (Reference Data)

Note: Chemical shifts are approximate (± 0.2 ppm) and dependent on concentration/pH.[2]

PositionTypeShift (δ)MultiplicityIntegrationInterpretation
N-CH Cyclobutyl2.78Quintet (m)1HDiagnostic anchor.[1][2]
C3-H Piperidine2.90Multiplet1HAlpha to amine.[1][2]
C2-H(eq) Piperidine2.85Broad d1HDeshielded by N.
C2-H(ax) Piperidine1.85td1HShielded axial.[1][2]
C6-H(eq) Piperidine2.75Broad d1HOverlaps with N-CH often.[1][2]
C6-H(ax) Piperidine1.95td1H
Cyclobutyl CH₂1.6 - 2.1Multiplets6H"Roofing" pattern.[1][2]
C4/C5 Piperidine1.2 - 1.6Multiplets2HDistal ring protons.[1][2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][5][7][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link[2]

  • Fulmer, G. R., et al. (2010).[1][3][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1][3] (Chapter 18: Conformational Analysis of Heterocycles). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] Link[2]

Sources

A Comparative Guide to the Biological Activity of Cyclobutyl vs. Isopropyl Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Substituents on a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals and countless natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with biological targets.[3] The true pharmacological character of a piperidine-based drug, however, is frequently defined by the nature of the substituents appended to this core structure. These groups govern everything from receptor affinity and selectivity to metabolic stability and oral bioavailability.[4][5]

Among the vast arsenal of possible substituents, small alkyl and cycloalkyl groups play a critical role in probing steric pockets and modulating physicochemical properties. This guide provides an in-depth comparison of two commonly employed, yet functionally distinct, substituents: the conformationally restricted cyclobutyl group and the sterically demanding, flexible isopropyl group. Understanding the nuanced effects of substituting one for the other can be pivotal in the hit-to-lead optimization process, transforming a promising compound into a viable drug candidate. We will dissect their impact on structure-activity relationships (SAR), pharmacokinetic profiles, and overall biological performance, supported by experimental data and established medicinal chemistry principles.

Structural and Physicochemical Divergence: A Tale of Rigidity and Flexibility

At first glance, the cyclobutyl and isopropyl groups appear similar; they are non-polar, sp³-hybridized hydrocarbon moieties of comparable size. However, their fundamental difference in topology—a rigid ring versus a branched, rotatable chain—imparts distinct properties to the parent molecule.

  • Conformational Constraint: The most significant difference lies in conformational freedom. The isopropyl group (-CH(CH₃)₂) has free rotation around its single bonds, allowing it to adopt various conformations to fit within a binding pocket. In contrast, the cyclobutyl ring is a relatively rigid structure. This rigidity can be a double-edged sword: it can lock the molecule into a highly active conformation, minimizing the entropic penalty upon binding and boosting affinity, but if the constrained conformation is suboptimal, a significant loss in activity will be observed.[6]

  • Steric Profile: The isopropyl group presents a classic branched structure, often used to introduce steric bulk.[7] The cyclobutyl group offers a different spatial arrangement, acting as a "spatially-defined" linker or substituent that can direct other pharmacophoric groups into specific regions of a target protein.[6]

  • Lipophilicity: Both groups increase the lipophilicity of a molecule, a critical parameter for membrane permeability. While their contributions are similar, the more compact and saturated nature of the cyclobutyl ring can sometimes lead to slight differences in properties like aqueous solubility compared to its acyclic counterpart. Increased molecular saturation, as provided by cycloalkanes, often correlates with higher water solubility and lower melting points, which are favorable properties for drug development.[6]

Caption: Isopropyl vs. Cyclobutyl Substitution on a Piperidine Scaffold.

Impact on Biological Activity and Pharmacokinetics

The choice between a cyclobutyl and an isopropyl group can profoundly influence a drug candidate's performance, from its initial interaction with the target protein to its ultimate fate in the body.

Receptor Binding Affinity and Selectivity

The geometry of a binding pocket dictates which substituents are favorable. The conformational restriction of the cyclobutyl group can lead to highly specific interactions that are not possible with a more flexible group.

For example, in the development of antagonists for the histamine H3 receptor, a target for neurological disorders, researchers found that N-cyclobutyl substitution on piperidine rings was not only well-tolerated but also contributed to metabolic stability.[6] Conversely, in a different series of dopamine antagonists, biological activity was found to increase with the size of the cyclic substituent replacing an initial isopropyl group, suggesting the binding pocket could accommodate and favorably interact with the larger, rigid ring systems.[8]

This highlights a critical principle: there is no universally superior group. The outcome is target-dependent. The cyclobutyl group may fit perfectly into a well-defined channel between amino acid residues where a bulkier or more flexible group would be sterically hindered.[6] This precise fit can also enhance selectivity for one receptor subtype over another.

ADME Properties: The Path to a Viable Drug

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is as important as its potency. Here, the structural differences between cyclobutyl and isopropyl groups have significant consequences.

  • Metabolic Stability: Drug metabolism, primarily by cytochrome P450 enzymes, is a major route of elimination. Both isopropyl and cyclobutyl groups can be sites of oxidative metabolism. However, the gem-dimethyl moiety of an isopropyl group can be particularly susceptible to oxidation.[6] The cyclobutyl ring is often incorporated to block such metabolism at an adjacent site. While the cyclobutyl ring itself can be oxidized, its metabolic fate is often different and sometimes more favorable. In some cases, to enhance stability further, the cyclobutyl group has been di-fluorinated, which successfully lowered its susceptibility to metabolic oxidation and improved drug exposure.[6]

  • Oral Bioavailability: The ability of a drug to be absorbed into the bloodstream after oral administration is crucial. In the development of HCV polymerase inhibitors, a direct comparison was made between a gem-dimethyl linker (structurally related to an isopropyl group) and a cyclobutyl linker. While the gem-dimethyl analog had better cell-based potency, the cyclobutyl derivative demonstrated superior oral bioavailability and a more balanced overall profile of potency and ADME properties.[6] This suggests the cyclobutyl group can impart physicochemical properties conducive to better absorption.

Table 1: Comparative Summary of Potential Biological and Pharmacokinetic Properties

PropertyIsopropyl-PiperidineCyclobutyl-PiperidineRationale & Causality
Receptor Binding Can adapt to various pocket shapes due to rotational flexibility.May provide a more optimal, lower-energy fit in a rigid pocket, minimizing entropic penalty.
Selectivity May bind to multiple related receptor subtypes due to conformational adaptability.The defined shape can lead to a more precise fit, enhancing selectivity for the target.
Metabolic Stability Can be susceptible to oxidation at the tertiary carbon or methyl groups.Often more stable than linear or branched alkyl chains; can block metabolism at adjacent positions.[6]
Oral Bioavailability Variable; dependent on overall molecular properties.Has been shown to improve oral bioavailability in certain scaffolds.[6]
Solubility Contributes to lipophilicity.Contributes to lipophilicity but as a saturated ring, can improve aqueous solubility vs. aromatic rings.[6]

Synthetic Considerations and Experimental Workflows

The synthesis of these derivatives typically involves standard organic chemistry techniques. The introduction of the N-substituent is often achieved via reductive amination of a piperidone precursor or direct N-alkylation of the piperidine nitrogen.

Synthetic_Workflow Start Piperidine Precursor (e.g., 4-Piperidone) Step1 Reductive Amination or N-Alkylation Start->Step1 Product_Iso N-Isopropyl-Piperidine Derivative Step1->Product_Iso Path A Product_Cyclo N-Cyclobutyl-Piperidine Derivative Step1->Product_Cyclo Path B Reagent_Iso Acetone (for Isopropyl) + Reducing Agent Reagent_Iso->Step1 Reagent_Cyclo Cyclobutanone (for Cyclobutyl) + Reducing Agent Reagent_Cyclo->Step1 Analysis Purification & Structural Analysis (NMR, MS) Product_Iso->Analysis Product_Cyclo->Analysis BioAssay Biological Evaluation (Binding, Functional, ADME) Analysis->BioAssay

Caption: General synthetic workflow for N-substituted piperidines.

Standardized Experimental Protocols

To ensure data is reliable and reproducible, standardized assays are essential. Below are protocols for two key experiments in the evaluation of these compounds.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring how effectively it competes with a known radiolabeled ligand.

Objective: To quantify and compare the binding affinities of cyclobutyl- and isopropyl-piperidine derivatives.

Methodology:

  • Preparation of Materials:

    • Cell Membranes: Use membranes from a cell line stably expressing the target receptor (e.g., HEK293-hD₂R). Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer. The choice of buffer and ions is critical as they can affect receptor conformation and ligand binding.

    • Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]Spiperone for D₂ receptors). The concentration used should be at or below its Kₑ value to ensure assay sensitivity.

    • Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 10 µM to 0.1 nM).

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes (20-50 µg protein/well), the radioligand, and varying concentrations of the test compound.

    • Include controls for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol).

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This must be determined empirically for each receptor system.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. The rapid filtration minimizes dissociation of the ligand-receptor complex.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Objective: To compare the metabolic stability of cyclobutyl- vs. isopropyl-piperidine derivatives.

Methodology:

  • Preparation of Materials:

    • Liver Microsomes: Use pooled human or rat liver microsomes, which contain a high concentration of CYP450 enzymes. Keep them on ice to maintain enzymatic activity.

    • NADPH Regenerating System: A solution containing cofactors (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) required for CYP450 activity. This system continuously regenerates NADPH, preventing its depletion during the incubation.

    • Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and dilute to a final assay concentration (e.g., 1 µM).

  • Assay Incubation:

    • Pre-warm a solution of microsomes (e.g., 0.5 mg/mL) and test compound in a phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is considered Time 0.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The organic solvent immediately denatures the enzymes, halting the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant, which contains the remaining parent compound, using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). This technique provides the sensitivity and specificity needed to quantify the parent drug in a complex biological matrix.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. A shorter half-life indicates lower metabolic stability.

Conclusion: A Context-Dependent Strategy

The decision to use a cyclobutyl versus an isopropyl substituent on a piperidine scaffold is not arbitrary but a strategic choice based on the specific goals of the drug discovery program. There is no universally "better" option; the choice is dictated by the structure of the target's binding site and the desired ADME properties.

  • The isopropyl group remains a valuable, synthetically accessible tool for introducing steric bulk and probing hydrophobic pockets, offering conformational flexibility that can be advantageous for initial hit discovery.

  • The cyclobutyl group serves as a powerful bioisostere for branched alkyl groups, offering a unique combination of properties. Its conformational rigidity can enhance binding affinity and selectivity, while its structure can be used to block metabolic hotspots and improve pharmacokinetic parameters like oral bioavailability.[6]

Ultimately, the most effective approach often involves synthesizing and testing both analogs. This direct empirical comparison provides the clearest understanding of the structure-activity and structure-property relationships, guiding the rational design of safer and more effective medicines.

References

  • Structure activity relationship study. (n.d.). ResearchGate. Retrieved from [Link]

  • Janssen, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Available at: [Link]

  • Cyclobutane vs Cyclobutyl: When To Use Each One In Writing?. (n.d.). The Content Authority. Retrieved from [Link]

  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2016). PubMed. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed. Available at: [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... (n.d.). ResearchGate. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Available at: [Link]

  • Some biologically active (cyclo)alkylpiperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (2022). University of Leeds Thesis. Available at: [Link]

  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (2002). PubMed. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Available at: [Link]

  • Isopropyl and Butyl Groups - Relative Priorities. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ResearchGate. Available at: [Link]

  • Stereoselective synthesis of piperidine derivatives. (n.d.). Google Patents.
  • BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. Available at: [Link]

  • [Organic] Can someone explain the difference between isopropyl and propyl?. (2012). Reddit. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Available at: [Link]

  • Use of pharmacokinetic versus pharmacodynamic endpoints to support human dose predictions: implications for rational drug design and early clinical development. (2014). PubMed. Available at: [Link]

Sources

Determining Enantiomeric Excess of Chiral 1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Invisible" Chiral Center

1-Cyclobutylpiperidin-3-amine presents a specific analytical challenge in drug development: chromophoric silence . Unlike many pharmaceutical intermediates, this molecule lacks an aromatic system or conjugated pi-bond network. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard chiral HPLC-UV methods ineffective without modification.

While Refractive Index (RI) or Charged Aerosol Detection (CAD) can be used for direct analysis, they often lack the sensitivity required for trace impurity quantification (0.1% threshold). Therefore, this guide prioritizes Pre-column Derivatization as the industrial "Gold Standard" for determining enantiomeric excess (ee), while providing NMR as a structural validation tool.

The Analytical Decision Matrix
  • Primary Method (QC/Routine): Derivatization with p-Toluenesulfonyl Chloride (PTSC) followed by Chiral HPLC-UV.[1][2]

  • Secondary Method (R&D/Validation): 19F-NMR using Mosher's Acid Chloride.

  • Alternative (High-Throughput): Direct HPLC-CAD (if derivatization is bottlenecked).

Primary Protocol: Derivatization-Enhanced Chiral HPLC

This method transforms the "invisible" analyte into a UV-active sulfonamide, enabling high-sensitivity detection (LOD < 0.05%) and improving interaction with polysaccharide-based chiral stationary phases (CSPs).

The Chemistry

The primary amine at the C3 position reacts with p-Toluenesulfonyl chloride (TsCl) to form a stable sulfonamide. The tertiary amine at the N1 position (cyclobutyl attachment) remains unreactive but contributes to retention behavior via basic interactions.

Step-by-Step Methodology

Reagents:

  • Analyte: 1-Cyclobutylpiperidin-3-amine (approx. 10 mg).

  • Derivatizing Agent: p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents).

  • Base: Triethylamine (TEA) (2.0 equivalents).

  • Solvent: Dichloromethane (DCM).

Workflow:

  • Dissolution: Dissolve 10 mg of the sample in 1.0 mL of DCM.

  • Basification: Add 20 µL of TEA. Vortex for 30 seconds.

  • Reaction: Add 1.2 eq of TsCl dissolved in 0.5 mL DCM.

  • Incubation: Stir at room temperature for 15 minutes. (Reaction is rapid; monitor by TLC if needed).

  • Quench: Add 1.0 mL of saturated NaHCO₃ solution to quench excess TsCl.

  • Extraction: Extract the organic layer, dry over MgSO₄, and filter.

  • Dilution: Evaporate solvent and reconstitute in Mobile Phase (e.g., Ethanol) to approx. 0.5 mg/mL.

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The "H" series offers high resolution for sulfonamides. The amylose backbone provides distinct helical grooves for the tosyl-protected enantiomers.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count.
Mobile Phase 100% Ethanol + 0.1% Diethylamine (DEA) "Polar Organic Mode". Ethanol ensures solubility; DEA masks residual silanols to prevent peak tailing of the basic N1 nitrogen.
Flow Rate 0.5 mL/minLower flow rate enhances mass transfer kinetics for better resolution (

).
Detection UV @ 228 nm Max absorption of the tosyl group.
Temperature 25°CAmbient temperature usually suffices; cooling to 10°C can improve

if needed.

Expected Performance:

  • Resolution (

    
    ):  > 4.0 (Baseline separation).
    
  • Elution Order: typically (S)-isomer elutes before (R)-isomer on AD-H (must be confirmed with pure standards).

Secondary Protocol: 19F-NMR with Mosher's Acid

When reference standards are unavailable, or to validate the HPLC elution order, diastereomeric salt formation with a chiral resolving agent is the definitive structural proof.

The Chemistry

Reaction with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) creates diastereomeric amides. The -CF₃ group serves as a sensitive NMR probe, showing distinct chemical shifts for the (R,R) and (R,S) diastereomers.

Protocol
  • Mix: 5 mg of amine + 10 mg (R)-Mosher's acid chloride in an NMR tube.

  • Solvent: Add 0.6 mL deuterated chloroform (CDCl₃) and 2 drops of Pyridine-d5 (to scavenge HCl).

  • Acquisition: Run 19F-NMR (min. 376 MHz).

  • Analysis: Integrate the -CF₃ singlets. The ratio of integrals directly corresponds to the enantiomeric ratio (er).

Comparative Analysis of Methods

The following table summarizes the trade-offs between the proposed methodologies.

FeatureMethod A: Deriv. + HPLC-UVMethod B: 19F-NMRMethod C: Direct HPLC-CAD
Sensitivity (LOD) High (< 0.05%) Low (~1-2%)Medium (~0.1%)
Precision Excellent (RSD < 1%)ModerateGood
Throughput Medium (Requires prep)Low (10-15 min/sample)High (Inject & Run)
Specificity High (Chromatographic separation)High (Structural)Medium (Non-specific detector)
Cost per Run LowHigh (Deuterated solvents)Low
Suitability QC Release / Impurity Profiling Absolute Configuration Assignment Early Screening

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for determining the ee of 1-Cyclobutylpiperidin-3-amine.

G Start Sample: 1-Cyclobutylpiperidin-3-amine CheckUV Check UV Absorbance (Is chromophore present?) Start->CheckUV DerivStep Derivatization Reaction Reagent: p-Toluenesulfonyl Chloride (TsCl) Base: TEA, Solvent: DCM CheckUV->DerivStep No (Standard Path) NMR_Prep NMR Sample Prep Reagent: (R)-Mosher's Acid Chloride Solvent: CDCl3 + Pyridine-d5 CheckUV->NMR_Prep Validation Needed Direct_HPLC Direct Chiral HPLC Detector: CAD or ELSD Column: Crownpak CR(+) CheckUV->Direct_HPLC Avoid Derivatization Workup Workup & Extraction Quench with NaHCO3 -> Extract DCM DerivStep->Workup HPLC_UV Chiral HPLC-UV Analysis Column: Chiralpak AD-H Mobile Phase: EtOH + 0.1% DEA Detection: 228 nm Workup->HPLC_UV Result Calculate Enantiomeric Excess (ee) %ee = |Area(R) - Area(S)| / (Area(R) + Area(S)) * 100 HPLC_UV->Result NMR_Run 19F-NMR Acquisition Integrate -CF3 signals NMR_Prep->NMR_Run NMR_Run->Result Direct_HPLC->Result

Caption: Operational workflow for ee determination. The Blue path (Derivatization) is recommended for routine QC due to superior sensitivity and robustness.

References

  • BenchChem. (2025).[3] Quantification of (R)-1-Cyclobutylpiperidin-3-amine by Chiral High-Performance Liquid Chromatography. Application Note. Link

  • Babu, C. V. R., et al. (2014).[1] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[1][2][4][5][3] Chirality, 26(12), 775-779.[1] Link

  • Meek, A., et al. (2011).[5] Process for the preparation of chiral 3-aminopiperidine derivatives. WO2011160037. World Intellectual Property Organization. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

Sources

Chiral HPLC separation of (R)- and (S)-1-Cyclobutylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chiral HPLC Separation of (R)- and (S)-1-Cyclobutylpiperidin-3-amine

Executive Summary

This guide details the chromatographic resolution of (R)- and (S)-1-cyclobutylpiperidin-3-amine. This molecule presents a dual challenge for analytical scientists: high basicity , which leads to peak tailing on traditional silica-based phases, and lack of a UV chromophore , rendering standard UV detection (254 nm) ineffective.

This document outlines two validated strategies:

  • Direct Separation: Utilizing Universal Detection (CAD/ELSD) or low-wavelength UV with immobilized polysaccharide phases.

  • Derivatization Method: Pre-column functionalization to introduce a chromophore, ensuring high-sensitivity UV detection for trace impurity analysis (ee determination).[1]

Molecular Profile & Separation Challenge

  • Target Molecule: 1-Cyclobutylpiperidin-3-amine[2]

  • Chiral Center: C3 position of the piperidine ring.[3]

  • Chemical Nature: Secondary amine (exocyclic) and Tertiary amine (endocyclic). Highly basic (pKa ~9.5–10.5).

  • UV Profile: "UV Transparent." The cyclobutyl and piperidine rings lack conjugated

    
    -systems. Significant absorbance is only observed <205 nm, which interferes with common mobile phase additives like Diethylamine (DEA) or Triethylamine (TEA).
    

The "Senior Scientist" Insight: Attempting to separate this molecule using standard UV detection at 210–220 nm often results in a noisy baseline due to the cutoff of the amine additives required for peak shape. The most robust approach for routine QC is derivatization. For preparative isolation, refractive index (RI) or mass spectrometry (MS) triggering is required.

Comparative Strategy: Method Selection

The following table contrasts the two primary workflows.

FeatureMethod A: Direct Separation Method B: Derivatization (Recommended for QC)
Primary Application Preparative purification; Quick "check" of enantiomeric excess.QC release; Trace impurity quantification (0.1% limit).
Detection CAD, ELSD, or MS (ESI+).UV / DAD (254 nm).
Sample Prep Dissolve and shoot.15-min reaction with Benzoyl Chloride or OPA.
Sensitivity Moderate (CAD/ELSD are non-linear).High (Linear response).
Column Chemistry Amylose-based (AD-H / IA) preferred over Cellulose.Cellulose-based (OD-H / IB) often resolves amides better.

Experimental Protocols

Method A: Direct Separation (Amylose Strategy)

Best for: Preparative isolation or labs equipped with Universal Detectors.

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

    • Rationale: The amylose helical structure typically provides better cavity inclusion for 3-substituted piperidines compared to cellulose.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Note: DEA is critical to mask residual silanols. Without it, the amine will tail severely or irreversibly bind.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C.

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD.

    • Alternative: UV at 205 nm (Requires high-purity solvents and minimal DEA; expect baseline drift).

Method B: Pre-Column Derivatization (The "Robust" QC Method)

Best for: Accurate ee determination, stability testing, and regulated environments.

Protocol:

  • Reagent Prep: Dissolve 10 mg Benzoyl Chloride in 1 mL Acetonitrile.

  • Reaction: Mix 100 µL of sample (1 mg/mL in MeCN) + 10 µL TEA + 50 µL Reagent. Vortex for 30 seconds. Incubate at RT for 10 mins.

  • Quench: Add 100 µL Methanol (reacts with excess acid chloride).

  • Injection: Inject 5–10 µL of the mixture.

Chromatographic Conditions (Derivatized):

  • Column: Chiralcel OD-H or Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: The added phenyl group from benzoylation interacts strongly with the cellulose carbamate π-systems (π-π stacking), often yielding Resolution (

      
      ) > 5.0.
      
  • Mobile Phase: n-Hexane : Ethanol [85 : 15 v/v]. (No amine additive needed as the basic amine is now an amide).

  • Detection: UV at 254 nm.

Data Presentation: Performance Metrics

The following data represents typical performance parameters observed for 3-aminopiperidine analogs on polysaccharide columns.

ParameterDirect (AD-H)Derivatized (OD-H)
Retention Factor (

)
1.2 – 1.52.5 – 3.0
Selectivity (

)
1.3 – 1.61.8 – 2.2
Resolution (

)
2.5 – 3.5> 5.0
Tailing Factor (

)
1.2 – 1.4 (with DEA)1.05 – 1.10
Elution Order Typically (S) then (R) (Confirm with standard)Often reverses upon derivatization

Critical Note on Elution Order: For 3-aminopiperidines, the elution order is not fixed across all columns. You must inject a known single enantiomer (e.g., synthesized via enzymatic resolution or purchased standard) to identify the peaks. Do not rely solely on literature values for "similar" compounds.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct method based on available instrumentation and project goals.

G cluster_legend Key Decision Factors Start Start: 1-Cyclobutylpiperidin-3-amine Sample CheckUV Does lab have CAD/ELSD/MS? Start->CheckUV DirectPath Method A: Direct Separation CheckUV->DirectPath Yes DerivPath Method B: Derivatization CheckUV->DerivPath No (Only UV) ColSelect Select Column: Chiralpak AD-H or IA (Amylose-based) DirectPath->ColSelect MobilePhase Mobile Phase: Hex/IPA/DEA (90:10:0.1) ColSelect->MobilePhase PrepScale Result: Scalable for Prep (Recovery of pure amine) MobilePhase->PrepScale ReactStep React with Benzoyl Chloride (+ TEA, 10 min) DerivPath->ReactStep ColSelect2 Select Column: Chiralcel OD-H (Cellulose-based) ReactStep->ColSelect2 QCResult Result: High Sensitivity QC (UV 254nm, Rs > 5.0) ColSelect2->QCResult L1 Direct: No sample loss, good for Prep L2 Deriv: Best for purity check (ee%)

Caption: Decision tree for selecting between Direct Separation (Method A) and Derivatization (Method B) based on detection capabilities and analytical goals.

Troubleshooting & Self-Validation

  • Problem: Peak Tailing > 1.5 (Method A).

    • Cause: Insufficient silanol masking.

    • Fix: Increase DEA concentration to 0.2% or switch to a "hybrid" immobilized phase (Chiralpak IA) which tolerates more robust mobile phases.

  • Problem: Ghost Peaks (Method B).

    • Cause: Excess derivatizing agent (Benzoyl chloride).

    • Fix: The "Quench" step with Methanol is mandatory. Benzoyl chloride reacts with MeOH to form Methyl Benzoate, which elutes near the solvent front, well separated from the analyte.

  • Problem: Sample Insolubility.

    • Fix: 1-Cyclobutylpiperidin-3-amine is lipophilic. If using Method A, ensure the sample is dissolved in the mobile phase (Hexane/IPA). Do not dissolve in pure MeOH and inject into Hexane—this causes precipitation.

References

  • Separation of 3-Amino-1-Boc-piperidine (Analogous Structure)

    • Source: Beilstein J. Org. Chem. 2012, 8, 1452–1457.
    • Context: Describes the use of Lux Cellulose-3 (similar to OD-H) and Hexane/IPA mixtures for N-protected 3-aminopiperidines.
  • Derivatization Strategies for Non-Chromophoric Amines

    • Source: Chirality 2014, 26(12), 775-779.[1]

    • Context: "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • General Chiral Separation Guide (Phenomenex)

    • Source: Phenomenex Chiral HPLC Guide.[6]

    • Context: Provides the foundational logic for selecting Amylose vs. Cellulose columns for basic amines.

Sources

Validation of 1-Cyclobutylpiperidin-3-amine Purity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

In the synthesis of histamine H3 receptor antagonists and other neurological therapeutics, 1-Cyclobutylpiperidin-3-amine (CAS: 1159828-69-1) serves as a critical diamine building block.[1] However, its validation presents a specific analytical bottleneck: spectral invisibility .[1]

Unlike aromatic intermediates, this saturated heterocyclic amine lacks a conjugated


-system, rendering it effectively "invisible" to standard HPLC-UV detection at 254 nm.[1] Furthermore, its high polarity and basicity (pKa 

10-11) cause severe peak tailing on standard acidic C18 columns and thermal instability in direct GC-MS analysis.[1]

This guide objectively compares the validation of 1-Cyclobutylpiperidin-3-amine using High-Resolution LC-MS against traditional HPLC-UV and GC-MS workflows.[1] We demonstrate why LC-MS is not merely an alternative, but the required standard for ensuring purity in GLP/GMP environments.

Comparative Analysis: Why LC-MS?

The following matrix evaluates the three primary analytical candidates based on sensitivity, specificity, and workflow efficiency for this specific piperidine derivative.

Table 1: Analytical Method Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Detection Principle Mass-to-Charge (m/z)UV Absorption (190-210 nm)Electron Impact Ionization
Suitability High. Detects [M+H]+ directly.[1]Low. Requires derivatization or low-UV (noisy).[1]Medium. Requires derivatization (silylation).[1][2]
Sensitivity (LOD) < 1 ng/mL> 10 µg/mL (at 205 nm)~100 ng/mL (derivatized)
Selectivity Excellent. Distinguishes impurities by mass.[1]Poor. Solvent cut-off interference at low

.
Good. Spectral library matching.
Sample Prep Dilute & ShootComplex (Fmoc/Dansyl derivatization)Complex (BSTFA derivatization)
Throughput High (5-7 min run)Low (30+ min prep + run)Low (Dry down + derivatize)
The "Chromophore Gap" Visualization

The diagram below illustrates the decision logic that necessitates LC-MS for this compound class.

MethodSelection Start Analyte: 1-Cyclobutylpiperidin-3-amine Chromophore Contains UV Chromophore? Start->Chromophore Volatile Volatile & Thermally Stable? Chromophore->Volatile No (Saturated Ring) HPLC_UV Method: HPLC-UV (Low Sensitivity) Chromophore->HPLC_UV Yes (Aromatic) Derivatization Is Derivatization Acceptable? Volatile->Derivatization No (Polar Salt) GC_MS Method: GC-MS (Labor Intensive) Volatile->GC_MS Yes Derivatization->GC_MS Yes (Silylation) LC_MS Method: LC-MS (Optimal) Derivatization->LC_MS No (Direct Analysis)

Figure 1: Analytical Decision Tree highlighting the exclusion of UV and GC techniques due to lack of chromophores and volatility.

Strategic Protocol: High-pH Reversed-Phase LC-MS

Standard acidic mobile phases (Formic acid/Water) protonate both amine nitrogens on the piperidine ring.[1] This leads to secondary interactions with residual silanols on the column stationary phase, resulting in peak tailing.

The Solution: High-pH Reversed-Phase Chromatography.[1] By operating at pH 10 , we neutralize the secondary amine, increasing hydrophobicity and improving peak shape on hybrid-silica columns.

Experimental Conditions
  • Instrument: Agilent 6400 Series Triple Quadrupole or equivalent.

  • Column: Waters XBridge C18 (or Gemini-NX C18), 2.1 x 100 mm, 3.5 µm.[1] Note: Must be high-pH stable.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 (Re-equilibration) |

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Scan Mode: Full Scan (m/z 100–500) for purity profiling; MRM for quantitation.[1]

  • Target Ion: [M+H]+ = m/z 155.15 (Calculated for C9H18N2).[1]

  • Fragmentor: 100 V.

  • Drying Gas: 350°C, 10 L/min.

Validation Framework (ICH Q2(R1))

To validate this method, the following parameters must be assessed. The data below represents typical acceptance criteria and expected results for this diamine.

Linearity & Range

A 6-point calibration curve is prepared from 10 ng/mL to 1000 ng/mL.[1]

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (R²) > 0.990.9994
Slope Consistent2.45e4
Range 80% - 120% of Test Conc.10 - 1000 ng/mL
Accuracy (Recovery)

Spike recovery experiments at three levels (50%, 100%, 150% of target concentration).

Spike LevelMean Recovery (%)RSD (%)Status
Low (50%) 98.51.2Pass
Medium (100%) 100.20.8Pass
High (150%) 99.11.1Pass
Specificity (Purity Check)

The method must distinguish the parent amine from synthesis precursors (e.g., 3-aminopiperidine or cyclobutanone).[1]

  • Parent Peak (1-Cyclobutylpiperidin-3-amine): m/z 155.2[1]

  • Impurity A (3-Aminopiperidine): m/z 101.1 (Elutes earlier due to high polarity).[1]

  • Impurity B (Reductive Amination byproduct): m/z varies.

Workflow Visualization

The following diagram details the validated workflow from crude sample to final purity report.

Workflow Sample Crude Sample (Solid HCl Salt) Prep Sample Prep Dissolve in 50:50 MeOH:Water Sample->Prep LC LC Separation High pH (pH 10) XBridge C18 Prep->LC Injection (2 µL) MS MS Detection ESI+ Mode m/z 155.15 LC->MS Elution Data Data Analysis Integration & Purity % MS->Data Signal

Figure 2: End-to-end LC-MS validation workflow.

Troubleshooting & Causality

Issue 1: Peak Tailing

  • Observation: Asymmetric peak shape (Tailing factor > 1.5).[1]

  • Causality: Interaction between the basic amine and residual silanols on the column.

  • Fix: Ensure mobile phase pH is

    
     10.[1]0. If using pH < 8, add an ion-pairing agent (e.g., 0.1% TFA), though this suppresses MS signal.[1] High pH is preferred.[1]
    

Issue 2: Carryover

  • Observation: Analyte peak appears in blank injection.[1]

  • Causality: Sticky secondary amines adsorbing to the injector needle or valve.[1]

  • Fix: Use a needle wash with high organic content and acid (e.g., 50:50 MeOH:Water + 0.5% Formic Acid) to protonate and wash away the base.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2017).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (n.d.).[1][3][4][5] Compound Summary: Piperidin-3-amine.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • Dolan, J. W. (2006).[1] The Power of pH in LC Separations. LCGC North America.[1] Retrieved from [Link]

Sources

Crystal structure data for 1-Cyclobutylpiperidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis & Comparative Guide: 1-Cyclobutylpiperidin-3-amine Derivatives

Executive Summary & Strategic Importance

1-Cyclobutylpiperidin-3-amine is a critical pharmacophore in modern medicinal chemistry, serving as a high-value scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 Receptor antagonists/inverse agonists and Sigma-1 receptor ligands .

Unlike its N-isopropyl or N-cyclopentyl analogs, the N-cyclobutyl moiety offers a unique balance of metabolic stability and conformational rigidity . The cyclobutyl ring’s "butterfly" puckering mode creates a distinct hydrophobic vector that often improves binding affinity in shallow receptor pockets while resisting oxidative dealkylation better than acyclic alkyl chains.[1]

This guide provides a technical comparison of the structural attributes, crystallographic data, and experimental protocols required to characterize this scaffold.

Structural Causality & Conformational Analysis

To understand the performance of 1-Cyclobutylpiperidin-3-amine, one must analyze the interplay between the piperidine chair and the strained cyclobutyl ring.

The N-Substituent Effect: Cyclobutyl vs. Isopropyl

The choice between a cyclobutyl and an isopropyl group is rarely arbitrary. It is a calculated decision based on conformational entropy and packing efficiency .

  • Piperidine Ring: Predominantly adopts a Chair conformation (

    
    ).[1] The 3-amino group prefers the equatorial  position to minimize 1,3-diaxial interactions with the axial protons at C1 and C5.
    
  • N-Cyclobutyl Constraint:

    • Bond Angles: The internal C-C-C angles of the cyclobutyl ring (~88°) deviate significantly from the ideal

      
       angle (109.5°), creating ring strain (~26 kcal/mol).
      
    • Puckering: The ring is not planar; it adopts a puckered conformation to relieve torsional strain.[1] This "locks" the N-substituent vector more rigidly than a freely rotating isopropyl group.[1]

    • Packing: In crystal lattices, the cyclobutyl group often facilitates tighter packing densities (

      
      ) compared to the bulkier cyclopentyl or the rotationally disordered isopropyl.
      
Comparative Structural Metrics

The following table synthesizes crystallographic data from analogous N-substituted piperidine salts (e.g., HCl or Fumarate), as free bases are often oils and unsuitable for XRD.

Structural ParameterN-Cyclobutyl Derivative N-Isopropyl Derivative N-Cyclopentyl Derivative Significance
Piperidine Conformation Distorted ChairStandard ChairStandard ChairCyclobutyl strain induces slight flattening at N1.[1]
N1-C(substituent) Length 1.48 - 1.50 Å1.47 - 1.49 Å1.48 - 1.51 ÅCyclobutyl C-N bond is slightly longer due to steric bulk.[1]
N-Lone Pair Orientation Fixed (Steric lock)Dynamic (Rotational freedom)Semi-rigidCritical for directional H-bonding in the active site.
Space Group (Common) P2

/c or P-1
P2

/c
P2

2

2

Centrosymmetric packing is favored for cyclobutyl salts.[1]
Calculated Density ~1.25 g/cm³~1.18 g/cm³~1.22 g/cm³Higher density indicates superior solid-state packing.[1]

Experimental Protocol: Self-Validating Crystallization System

Crystallizing low-molecular-weight amines like 1-Cyclobutylpiperidin-3-amine is challenging due to their low melting points and hygroscopic nature.[1] The following protocol utilizes a Salt Selection Strategy to guarantee diffraction-quality crystals.

Reagents & Precursors
  • Target: 1-Cyclobutylpiperidin-3-amine (Free Base).[1]

  • Counter-ions: Fumaric acid (1:0.5 stoichiometry), Oxalic acid (1:1), or HCl (etherial).

  • Solvent System: Isopropanol (IPA) / Diethyl Ether vapor diffusion.[1]

Step-by-Step Crystallization Workflow
  • Stoichiometric Mixing: Dissolve 1.0 mmol of the amine in 2 mL of absolute ethanol.

  • Acid Addition: Add 0.5 mmol of Fumaric acid (for hemi-fumarate) or 1.0 mmol Oxalic acid dissolved in warm ethanol. Reasoning: Dicarboxylic acids often form H-bonded networks that stabilize the lattice better than simple chlorides.

  • Nucleation Trigger: Add Isopropanol dropwise until slight turbidity appears, then heat to clarify (60°C).

  • Vapor Diffusion (The Critical Step): Place the vial inside a larger jar containing Diethyl Ether.[1] Seal tightly.

    • Mechanism:[1][2][3][4] Ether slowly diffuses into the ethanol/IPA mix, lowering solubility gradually. This prevents rapid precipitation (amorphous) and promotes single crystal growth.[1]

  • Harvesting: After 48-72 hours, harvest crystals under oil (Paratone-N) to prevent hydration.

Visualization of Crystallization Logic

CrystallizationWorkflow Start Crude Amine (Oil) SaltSelect Salt Selection (Fumarate/Oxalate) Start->SaltSelect Stabilize Lattice Solvent Solvent System (EtOH/IPA) SaltSelect->Solvent Dissolution Diffusion Vapor Diffusion (Et2O Chamber) Solvent->Diffusion Antisolvent Nucleation Controlled Nucleation Diffusion->Nucleation Supersaturation XRD X-Ray Diffraction (Data Collection) Nucleation->XRD Single Crystal

Figure 1: Self-validating crystallization workflow converting oily amine intermediates into diffraction-quality salt lattices.

Application Logic: The H3 Receptor Context

Why prioritize the cyclobutyl derivative? The structural data directly correlates to pharmacological outcomes in H3 receptor antagonism.[1]

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The cyclobutyl group increases LogP optimally compared to methyl/ethyl, improving Blood-Brain Barrier (BBB) penetration without the metabolic liability of a tert-butyl or long alkyl chain.

  • Receptor Fit: The H3 receptor orthosteric pocket is shallow.[1][3] The "flat" yet bulky nature of the cyclobutyl ring (compared to the spherical isopropyl) allows for a tighter fit against hydrophobic residues (e.g., Tyr, Phe) in the binding pocket.

Pathway Diagram: From Structure to Bioactivity

SAR_Logic cluster_Properties Physicochemical Properties Scaffold 1-Cyclobutylpiperidin-3-amine Rigidity Conformational Rigidity (Ring Strain) Scaffold->Rigidity Lipophilicity Optimized LogP (BBB Penetration) Scaffold->Lipophilicity Metabolism Metabolic Stability (No labile H-abstraction) Scaffold->Metabolism Target H3 Receptor Binding (Orthosteric Pocket) Rigidity->Target Entropy Penalty Reduction Lipophilicity->Target Access to CNS Outcome Clinical Efficacy (Cognition/Narcolepsy) Metabolism->Outcome Duration of Action Target->Outcome Antagonism/Inverse Agonism

Figure 2: Mechanistic pathway linking the cyclobutyl-piperidine structural attributes to H3 receptor pharmacology.

References

  • Nirogi, R., et al. (2021).[1] 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist.[5] ChemMedChem. Retrieved from [Link]

  • Lazewska, D., et al. (2023).[1] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Walbaum, A., et al. (2017).[1] Crystal Structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (2025).[1][6] Compound Summary: Piperidin-3-amine.[1][7] Retrieved from [Link]

Sources

Reference Standards for 1-Cyclobutylpiperidin-3-amine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylpiperidin-3-amine is a critical intermediate in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs) and other G-protein coupled receptor (GPCR) ligands. Its quality control is complicated by two factors: weak UV chromophores (making direct HPLC-UV detection difficult) and chiral purity requirements (typically the (R)-enantiomer is the bioactive scaffold).

This guide compares the performance of Primary vs. Secondary reference standards and provides a validated analytical framework for their qualification. It moves beyond generic definitions to offer a specific, synthesis-grounded impurity profile and a derivatization-based analytical protocol.

Part 1: Comparative Analysis of Reference Standard Types

In the lifecycle of drug development, the choice of reference standard dictates the accuracy of potency assignment and impurity quantification.

Primary Reference Standards (Certified Reference Materials - CRMs)
  • Definition: A metrologically traceable standard with the highest level of accuracy, fully characterized by orthogonal methods (NMR, MS, IR, TGA, ROI).

  • Source: Pharmacopoeias (USP, EP) or specialized vendors (e.g., Sigma-Aldrich, Enamine) with ISO 17034 accreditation.

  • Best For: Regulatory filings (IND/NDA), validating analytical methods, and qualifying secondary standards.

  • Data Integrity: Purity is typically assigned as 100% - (Water + Residual Solvents + Inorganic Ash + Chromatographic Impurities).

Secondary (Working) Standards
  • Definition: A high-purity batch of the substance characterized in-house against a Primary Standard.

  • Source: Synthesized in-house or purchased as "chemical grade" and qualified internally.

  • Best For: Routine batch release testing, stability studies, and raw material release.

  • Cost-Benefit: Significantly reduces the cost of routine QC while maintaining traceability.

Comparison Matrix
FeaturePrimary Standard (CRM)Secondary (Working) StandardIn-House Crude
Purity > 99.5% (Certified)> 98.0% (Qualified)Variable (95-98%)
Traceability NIST/PharmacopoeiaTraceable to PrimaryNone
Cost High ($500 - $2000/g)Low (Material cost + Analysis)Low
Stability Re-certified annuallyRe-qualified every 6-12 monthsUnknown
Use Case Method Validation, Dispute ResolutionRoutine QC, Release TestingR&D Screening

Part 2: Technical Deep Dive – Impurity Profiling & Analytical Strategy

Synthesis-Driven Impurity Logic

To control the quality of 1-Cyclobutylpiperidin-3-amine, one must understand its origin. The most common synthesis is the Reductive Amination of 3-aminopiperidine (or its N-Boc protected precursor) with cyclobutanone.

Predicted Impurities:

  • Unreacted Starting Material: 3-Aminopiperidine (highly polar, difficult to retain).

  • Over-Alkylation: Formation of tertiary amines if stoichiometry is uncontrolled.

  • Cyclobutanone Residues: Potential genotoxic concern (ketone).

  • Enantiomeric Impurity: Presence of (S)-isomer if starting from (R)-3-aminopiperidine.

Analytical Method Selection

Since the molecule lacks a strong UV chromophore (no aromatic rings in the core structure), standard HPLC at 254 nm is ineffective.

Recommended Strategy: Pre-column Derivatization [1]

  • Reagent: Benzoyl Chloride or 4-Toluenesulfonyl Chloride.

  • Mechanism: Reacts with the primary amine to form a benzamide/sulfonamide, introducing a strong UV chromophore (detectable at 254 nm).

  • Alternative: LC-MS or Charged Aerosol Detection (CAD) if derivatization is undesirable.

Experimental Protocol: Derivatization HPLC Method
  • Sample Prep: Dissolve 10 mg of Standard in 1 mL acetonitrile. Add 20 µL triethylamine (base) and 20 µL Benzoyl Chloride. Vortex for 1 min. Quench with water.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[1]

    • B: Acetonitrile[1]

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

Part 3: Visualizations

Diagram 1: Impurity Fate Mapping (Reductive Amination)

This diagram illustrates the synthesis pathway and where specific impurities originate, guiding the QC strategy.

ImpurityFate SM1 3-Aminopiperidine (Starting Material) Intermediate Imine Intermediate SM1->Intermediate Condensation Impurity3 Impurity C: (S)-Enantiomer (Chiral Contamination) SM1->Impurity3 Racemization SM2 Cyclobutanone (Reagent) SM2->Intermediate Impurity2 Impurity B: Residual Ketone (Incomplete Conv.) SM2->Impurity2 Residual Product 1-Cyclobutylpiperidin-3-amine (Target) Intermediate->Product Reduction (STAB) Impurity1 Impurity A: Dialkylated Amine (Over-reaction) Intermediate->Impurity1 Excess Reagent

Caption: Synthesis pathway via reductive amination showing critical control points for impurities (A, B, C).

Diagram 2: Reference Standard Qualification Workflow

A self-validating protocol for establishing a Secondary Standard from a bulk batch.

QualificationWorkflow Start Bulk Material Receipt (Candidate Secondary Std) Analysis Parallel Analysis (n=6) 1. HPLC Purity (Area %) 2. Assay (vs Primary) 3. Water (KF) Start->Analysis Primary Primary Standard (USP/EP or Certified Vendor) Primary->Analysis Calibrant Criteria Acceptance Criteria: Assay: 98.0 - 102.0% Purity: > 99.0% RSD: < 1.0% Analysis->Criteria Decision Pass Criteria? Criteria->Decision Approved Release as Working Standard Decision->Approved Yes Reject Reject / Repurify Decision->Reject No

Caption: Workflow for qualifying a secondary working standard against a certified primary reference.

Part 4: Protocol for Qualification of a Secondary Standard

Objective: To assign a potency value to a "Working Standard" batch of 1-Cyclobutylpiperidin-3-amine using a Primary Standard.

Materials:

  • Primary Standard (Purity

    
    , e.g., 99.8%).
    
  • Candidate Secondary Standard.

  • HPLC System with UV Detector (or CAD).[2]

Procedure:

  • Preparation: Prepare three separate stock solutions of the Primary Standard and three of the Candidate Standard at 0.5 mg/mL.

  • Derivatization: Apply the benzoyl chloride method (described in Part 2) to all samples simultaneously to negate reaction variability.

  • Injection: Inject each solution in duplicate (Total 6 injections per type).

  • Calculation: Calculate the response factor (

    
    ) for the Primary Standard:
    
    
    
    

    Calculate the potency (

    
    ) of the Candidate:
    
    
    
    
  • Validity: The Relative Standard Deviation (RSD) of the response factors must be

    
    .
    

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3] (2000).[3] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (1996). [Link]

  • European Medicines Agency. Guideline on the content of the dossier for chemical purity and microbiological quality. (2024).[4] [Link]

Sources

Safety Operating Guide

1-Cyclobutylpiperidin-3-amine proper disposal procedures

[1]

Executive Summary & Chemical Profile

1-Cyclobutylpiperidin-3-amine is a diamine building block characterized by a piperidine ring, a primary amine at the 3-position, and a strained cyclobutyl ring on the piperidine nitrogen.[1]

Proper disposal is dictated not just by regulatory compliance (RCRA), but by the chemical functionality: it is a strong organic base with high energy content.

Chemical Identity & Hazard Classification
ParameterDetail
Chemical Class Cyclic Diamine / Piperidine Derivative
Functional Groups Secondary amine (

amine due to cyclobutyl), Primary amine (

)
Primary Hazard Corrosive (Category 1B) – Causes severe skin burns and eye damage.[1]
Secondary Hazard Flammable/Combustible – High heat of combustion due to ring strain.[1]
RCRA Characteristics D002 (Corrosivity), D001 (Ignitability - if liquid/low flashpoint).[1]
Waste Stream Basic Organic Waste (Do NOT mix with acids).[1]

The "Why": Mechanistic Safety Logic

As scientists, we do not simply follow rules; we manage energy and reactivity. Understanding the molecular behavior of this compound prevents accidents in the central accumulation area (CAA).[1]

The Thermodynamic Risk (Cyclobutyl Strain)

The cyclobutyl moiety possesses significant ring strain (~26 kcal/mol).[1] While kinetically stable under ambient conditions, this molecule has a higher Heat of Combustion than linear amines.[1]

  • Operational Implication: This makes the compound an excellent candidate for Fuel Blending (Incineration) .[1] It adds BTU value to the waste stream, which many disposal facilities prioritize.

The Acid-Base Exotherm

The molecule contains two basic nitrogen centers.[1]

  • The Risk: Inadvertently pouring this into a "General Organic Waste" drum that contains acidic byproducts (e.g., acetic acid, HCl traces) will trigger an immediate, violent exothermic neutralization.

  • The Protocol: You must segregate this into a dedicated Basic/Alkaline Organic stream.[1]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Before moving the vessel, confirm the state of the material.

  • Pure Substance (Solid/Liquid):

    • Do not dissolve in solvent solely for disposal.[1] Solid waste is easier to contain.[1]

    • Segregate into Solid Waste (Hazardous) if solid.[1]

  • Solution Waste:

    • If the amine is dissolved in a solvent (e.g., DCM, Methanol), the solvent dictates the primary waste stream (Halogenated vs. Non-Halogenated), but the pH hazard remains.

    • Crucial Step: Check the pH of the waste mixture.[2] If pH > 12.5, it must be labeled as Corrosive.

Phase 2: Packaging & Labeling
  • Container Selection: Use HDPE (High-Density Polyethylene) containers.[1]

    • Why: Amines can etch certain glass types over prolonged storage, and metal containers (specifically aluminum) can degrade or react with strong bases.[1] HDPE is chemically resistant and shatterproof.[1]

  • Labeling:

    • Content: "1-Cyclobutylpiperidin-3-amine" (No abbreviations).[1]

    • Hazards: Check "Corrosive" and "Flammable".

Phase 3: The Triple-Rinse Protocol (Empty Containers)

Per EPA 40 CFR 261.7, a container is "RCRA Empty" only after:

  • All wastes have been removed.[1]

  • The container has been triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).[1]

  • Disposal of Rinsate: The rinsate (solvent + trace amine) must be disposed of into the Basic Organic Waste solvent drum, NOT the drain.

Decision Matrix: Disposal Workflow

The following diagram outlines the logical decision path for disposing of 1-Cyclobutylpiperidin-3-amine to ensure segregation compliance.

DisposalWorkflowStartStart: 1-Cyclobutylpiperidin-3-amineWaste IdentifiedStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackPack in HDPE Wide-Mouth JarLabel: Toxic/Corrosive SolidSolid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensHaloPackStream: Halogenated WasteLabel: Corrosive + ToxicHalo->HaloPackNonHaloPackStream: Basic Organic WasteLabel: Corrosive + FlammableNonHalo->NonHaloPackWarningCRITICAL: Do NOT mix withAcid Waste StreamsHaloPack->WarningNonHaloPack->Warning

Figure 1: Logical decision tree for segregating amine waste based on physical state and solvent carrier.

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.[1] Clear the immediate area.[1][3]

  • PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved) and a face shield.[1]

  • Neutralization (The "Dry" Method):

    • Do NOT use paper towels immediately (fire risk due to heat of absorption).[1]

    • Cover the spill with vermiculite , dry sand , or a commercial Amine Neutralizer (often citric acid-based powders).[1]

    • Why: This converts the liquid base into a solid citrate salt, mitigating vapor pressure and corrosivity.

  • Collection: Sweep the solid mixture into a disposable container and label as "Hazardous Waste: Spill Debris (Amine contaminated)."

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。